Product packaging for Dansyl-proline(Cat. No.:CAS No. 48201-36-1)

Dansyl-proline

Cat. No.: B2385982
CAS No.: 48201-36-1
M. Wt: 348.42
InChI Key: ZHJIWURDCGMVQE-UHFFFAOYSA-N
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Description

Dansyl-proline is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O4S B2385982 Dansyl-proline CAS No. 48201-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJIWURDCGMVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Landscape of Dansyl-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dansyl-proline, a fluorescent derivative of the amino acid proline, has carved a significant niche in biochemical and pharmaceutical research. Its unique chemical properties, particularly its fluorescence, make it an invaluable tool for sensitive detection and analysis of peptides and proteins. This technical guide provides an in-depth exploration of the chemical and physical characteristics of this compound, complete with experimental protocols and visual workflows to support its application in the laboratory.

Core Chemical and Physical Properties

This compound is synthesized by the reaction of Dansyl chloride with the secondary amine of L-proline. This process attaches the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group to the proline ring, imparting the molecule with its characteristic fluorescence.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O₄S[1][2]
Molecular Weight 348.42 g/mol [1][2][3]
Melting Point 150-153 °C[1][4]
Boiling Point 559.6 ± 60.0 °C (Predicted)[2][4]
Density 1.385 ± 0.06 g/cm³ (Predicted)[1][4]
pKa 3.31 ± 0.20 (Predicted)[2][5]
Solubility Limited in water; soluble in DMSO, DMF[1]
Appearance Solid
Stability Stable. Store cold. Incompatible with strong oxidizing agents.[2][5]

Spectroscopic Properties: The Fluorescent Signature

The most notable feature of this compound is its fluorescence, which is central to its utility in various biochemical assays. The dansyl group is a fluorophore that exhibits changes in its fluorescence properties based on the polarity of its environment.

Fluorescence Spectroscopy
  • Excitation Wavelength (λex): 335-340 nm[1][6]

  • Emission Wavelength (λem): 518-525 nm[1][6]

This significant Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for its synthesis and a common application.

Synthesis of this compound

This protocol outlines the basic laboratory synthesis of this compound from L-proline and Dansyl chloride.

Materials:

  • L-proline

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve L-proline in a saturated sodium bicarbonate solution.

  • In a separate flask, dissolve Dansyl chloride in acetone.

  • Slowly add the Dansyl chloride solution to the L-proline solution while stirring vigorously at room temperature.

  • Maintain the pH of the reaction mixture between 9 and 10 by adding sodium bicarbonate solution as needed.

  • Allow the reaction to proceed for several hours or overnight in the dark.

  • After the reaction is complete, remove the acetone using a rotary evaporator.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Dansyl chloride.

  • Acidify the aqueous solution to a pH of approximately 3 with 1 M hydrochloric acid. This will precipitate the this compound.

  • Extract the this compound into ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to obtain the this compound product.

N-Terminal Amino Acid Analysis using Dansyl Chloride

Dansyl chloride is a classical reagent for determining the N-terminal amino acid of a peptide or protein.

Materials:

  • Peptide or protein sample

  • Dansyl chloride solution (in acetone)

  • Sodium bicarbonate buffer (pH ~9.5)

  • Hydrochloric acid (6 M)

  • Heating block or oven

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • Dansyl-amino acid standards

Procedure:

  • Dissolve the peptide or protein sample in the sodium bicarbonate buffer.

  • Add an excess of Dansyl chloride solution and incubate in the dark at 37°C for 1-2 hours.

  • After the reaction, evaporate the acetone.

  • Add 6 M HCl to the sample.

  • Hydrolyze the peptide by heating at 105°C for 12-24 hours. This cleaves all peptide bonds, leaving the N-terminal amino acid derivatized with the dansyl group.

  • Dry the hydrolysate.

  • Redissolve the sample in a suitable solvent.

  • Identify the Dansyl-N-terminal amino acid by comparing its chromatographic behavior (TLC or HPLC) with that of known Dansyl-amino acid standards.

Visualizing Workflows and Structures

Graphical representations of experimental workflows and chemical structures can aid in understanding the processes involving this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product L-proline L-proline Reaction_Vessel Reaction in Aqueous Acetone L-proline->Reaction_Vessel Dansyl_chloride Dansyl chloride Dansyl_chloride->Reaction_Vessel pH_Control pH 9-10 (Sodium Bicarbonate) Reaction_Vessel->pH_Control This compound This compound Reaction_Vessel->this compound

Caption: Synthesis of this compound from its reactants.

G N-Terminal Protein Sequencing Workflow Start Peptide/Protein Sample Dansylation Dansylation of N-terminus (Dansyl Chloride, pH 9.5) Start->Dansylation Hydrolysis Acid Hydrolysis (6 M HCl, 105°C) Dansylation->Hydrolysis Separation Chromatographic Separation (HPLC or TLC) Hydrolysis->Separation Identification Identification of Dansyl-Amino Acid Separation->Identification

Caption: Workflow for N-terminal amino acid sequencing.

References

Synthesis and characterization of Dansyl-proline.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Dansyl-proline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, a fluorescent derivative of the amino acid proline. It is widely utilized in biochemical and analytical research for the labeling of proteins, peptides, and other primary and secondary amines, enabling sensitive detection and quantification.

Introduction

This compound is synthesized by the reaction of L-proline with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). This process, known as dansylation, attaches the fluorescent dansyl group to the secondary amine of the proline ring. The resulting compound exhibits strong fluorescence, making it an invaluable tool for various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. Its applications range from N-terminal amino acid sequencing to probing enzyme-substrate interactions and receptor mapping.[1][2][3]

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution reaction between L-proline and dansyl chloride under alkaline conditions. The secondary amine of the proline ring acts as the nucleophile, attacking the sulfonyl chloride of the dansyl group.

Experimental Protocol: Synthesis

Materials:

  • L-proline

  • Dansyl chloride

  • Sodium carbonate or other suitable base

  • Acetone

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve L-proline in an aqueous solution.

  • Add sodium carbonate to the solution to achieve an alkaline pH (typically pH 9.0).[4] This deprotonates the carboxylic acid and ensures the proline amine is sufficiently nucleophilic.

  • Separately, dissolve dansyl chloride in acetone.

  • Slowly add the dansyl chloride solution to the L-proline solution with constant stirring.

  • Allow the reaction to proceed at an elevated temperature (e.g., 60-70°C) for approximately one hour.[4][5]

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

  • The product can then be purified through extraction with an organic solvent like ethyl acetate, followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Proline L-Proline Solution (Aqueous) Base Add Base (e.g., Sodium Carbonate) to pH 9.0 Proline->Base Deprotonation Reaction Reaction Mixture Stir at 60-70°C for 1 hr Base->Reaction DansylCl Dansyl Chloride (in Acetone) DansylCl->Reaction Add slowly Acidify Acidification (HCl) Reaction->Acidify Precipitation Purify Extraction & Purification (Ethyl Acetate) Acidify->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Once synthesized, this compound must be characterized to confirm its identity and purity. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₂₀N₂O₄S[1][6][7]
Molecular Weight348.42 g/mol [1][6][7]
Monoisotopic Mass348.11437830 Da[6][8]
Melting Point150-153 °C[7]
pKa (Predicted)3.31 ± 0.20[7][8]
XLogP32.6[8]
Table 2: Spectroscopic and Mass Spectrometry Data
TechniqueParameterValueReference
Fluorescence Excitation (λex)~335 - 340 nm[1][9]
Emission (λem)~518 - 525 nm[1][9]
Mass Spectrometry ESI-MS [M+H]⁺m/z 349.1[1]
ESI-MS Fragmentm/z 234.1 (Dansyl fragment)[1]
GC-MS Peaksm/z 170, 171, 348[6]
¹³C NMR Spectra DataAvailable in SpectraBase[6]

Analytical Characterization

High-performance liquid chromatography is the primary method for assessing the purity of this compound and for its quantification in complex mixtures.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify this compound using reverse-phase HPLC.

Instrumentation & Reagents:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]

  • This compound standard and sample solutions

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Set the detector wavelength. For fluorescence detection, use an excitation of ~340 nm and an emission of ~525 nm.[1] For UV detection, monitoring can be performed at 250 nm.[4]

  • Inject the sample onto the column.

  • Elute the sample using a gradient program. A typical gradient is 20% to 60% Mobile Phase B over 20 minutes.[1]

  • Maintain a constant flow rate, for example, 1.0 mL/min.[1]

  • Identify the this compound peak by comparing its retention time with that of a known standard. Under the specified conditions, a retention time of approximately 14.3 minutes is expected.[1]

Table 3: Example HPLC Method Parameters
ParameterConditionReference
Column C18 (5 µm, 250 × 4.6 mm)[1]
Mobile Phase A 0.1% TFA in Water[1]
Mobile Phase B 0.1% TFA in Acetonitrile[1]
Gradient 20% to 60% B over 20 min[1]
Flow Rate 1.0 mL/min[1]
Detection Fluorescence (λex/λem = 340/525 nm)[1]
Retention Time ~14.3 min[1]

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques Start Synthesized this compound Purity Purity & Identity Confirmation Start->Purity HPLC HPLC (Purity, Retention Time) Purity->HPLC MS Mass Spectrometry (Molecular Weight, Fragmentation) Purity->MS Fluorescence Fluorescence Spectroscopy (Excitation/Emission Maxima) Purity->Fluorescence NMR NMR Spectroscopy (Structural Confirmation) Purity->NMR Result Characterized this compound HPLC->Result MS->Result Fluorescence->Result NMR->Result

Caption: Workflow for the characterization of this compound.

Applications in Research and Development

The unique fluorescent properties of this compound make it a versatile tool for:

  • N-Terminal Protein Sequencing: A classic method for identifying the first amino acid in a peptide chain.[1]

  • Fluorescent Labeling: Used to derivatize primary and secondary amines for sensitive detection in HPLC and other separation techniques.[2]

  • Enzyme Assays: Its fluorescence is often sensitive to the local environment, allowing it to be used as a probe for binding events in enzyme active sites.[1]

  • Receptor Mapping: this compound conjugates can serve as fluorescent ligands to study ligand-receptor dynamics in real-time.[1]

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The experimental protocols and tabulated data offer a practical resource for researchers in biochemistry, analytical chemistry, and drug development. Adherence to these methodologies will ensure the reliable production and validation of this important fluorescent probe for a wide array of scientific applications.

References

The Inner Workings of a Fluorescent Reporter: A Technical Guide to the Dansyl-Proline Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of Dansyl-proline, a widely utilized fluorescent probe in biochemical and pharmaceutical research. We will delve into the core principles governing its fluorescence, the environmental factors influencing its emission, and detailed protocols for its application.

Core Mechanism: Intramolecular Charge Transfer and Environmental Sensitivity

The fluorescence of this compound is governed by a phenomenon known as Intramolecular Charge Transfer (ICT) . The dansyl group consists of an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to a naphthalene ring. Upon excitation with ultraviolet (UV) light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the naphthalene sulfonyl moiety.

This photoinduced electron transfer results in the formation of an excited state with a significant separation of charge, known as the ICT state. The stability of this charge-separated state is highly dependent on the polarity of the surrounding environment.

Solvatochromism: A Shift in Color with Solvent Polarity

This compound exhibits pronounced solvatochromism , meaning its absorption and emission spectra are sensitive to the polarity of the solvent. In non-polar (hydrophobic) environments, the ICT state is less stabilized, leading to a higher energy gap between the excited and ground states. This results in a blue-shifted (shorter wavelength) emission and a higher fluorescence quantum yield.

Conversely, in polar (hydrophilic) solvents, the polar solvent molecules can arrange themselves around the dipolar excited state, stabilizing it and lowering its energy. This leads to a red-shifted (longer wavelength) emission and often a decrease in the fluorescence quantum yield. This sensitivity to the local environment is the cornerstone of this compound's utility as a probe for binding events and conformational changes in macromolecules like proteins. When this compound binds to a hydrophobic pocket on a protein, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength.[1]

Twisted Intramolecular Charge Transfer (TICT)

A more refined model for the ICT state in some dansyl derivatives is the Twisted Intramolecular Charge Transfer (TICT) state. In the ground state, the dimethylamino group is roughly planar with the naphthalene ring. Upon excitation in a polar solvent, rotation can occur around the bond connecting the dimethylamino group to the naphthalene ring. This twisting leads to a perpendicular orientation, which further enhances the charge separation and stabilizes the excited state, resulting in the characteristic red-shifted emission. The extent of this twisting and the resulting fluorescence properties are highly dependent on the viscosity and polarity of the medium.[2][3]

Quantitative Fluorescence Data

The following tables summarize key quantitative data for dansyl derivatives, providing a reference for experimental design. Data for Dansyl-glycine is often used as a proxy for this compound due to their structural similarity.

Table 1: Excitation and Emission Maxima of Dansyl Derivatives

CompoundSolventExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)
Dansyl-glycineDioxane~330~500
Dansyl-glycineWater~340~560
Dansyl amideEthanol340530-535
This compoundNot Specified340525

Note: These values can vary slightly depending on the specific experimental conditions.

Table 2: Fluorescence Quantum Yields (Φ_F) of Dansyl-glycine

SolventQuantum Yield (Φ_F)
Water0.07
Dioxane0.66

The significant difference in quantum yield between water and a non-polar solvent like dioxane highlights the profound effect of the environment on the fluorescence of dansyl derivatives.

Experimental Protocols

Protocol for Measuring Fluorescence Spectra

Objective: To measure the excitation and emission spectra of this compound in a given solvent or in the presence of a binding partner.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Solvent of interest (e.g., buffer, organic solvent)

  • Macromolecule solution (if studying binding)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • For binding studies, titrate the this compound solution with increasing concentrations of the macromolecule.

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 340 nm) and scan the emission spectrum over a relevant range (e.g., 400-650 nm).

    • To record the excitation spectrum, set the emission wavelength to the maximum of the emission spectrum and scan the excitation wavelengths (e.g., 280-400 nm).

    • Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Record the fluorescence spectra of the this compound solution and a blank (solvent only).

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

  • Data Analysis:

    • Determine the excitation and emission maxima.

    • For binding studies, plot the change in fluorescence intensity or emission maximum as a function of macromolecule concentration to determine binding parameters.

Protocol for Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound solution

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Solvent

Methodology:

  • Absorbance Measurement:

    • Prepare a series of dilute solutions of both the this compound and the standard in the same solvent.

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be in the range of 0.02 to 0.1.[4]

  • Fluorescence Measurement:

    • Record the corrected fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the this compound and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where:

      • Φ is the quantum yield

      • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

      • n is the refractive index of the solvent[5]

Protocol for HPLC Analysis of Dansylated Proline

Objective: To separate and quantify this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard solutions

  • Sample containing this compound

Methodology:

  • Sample Preparation:

    • If analyzing a complex mixture, perform a derivatization reaction by reacting the sample with dansyl chloride to form this compound. This is typically done under alkaline conditions (e.g., pH 9.5-10.5) at an elevated temperature.[6]

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.[7]

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Use a gradient elution program, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute this compound. A typical gradient might be from 20% to 80% B over 20 minutes.

    • Set the flow rate to a typical value for the column used (e.g., 1 mL/min).

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standard solutions.

Visualizations

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS This compound (Planar) LE Locally Excited (LE) State GS->LE Absorption (hν_ex) LE->GS Non-radiative decay ICT Intramolecular Charge Transfer (ICT) State (Twisted/Planar) LE->ICT Relaxation/Twisting ICT->GS Fluorescence (hν_em) ICT->GS (Solvent Dependent)

Caption: Intramolecular Charge Transfer (ICT) mechanism of this compound fluorescence.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start Start prep_sample Prepare this compound Solution/Conjugate start->prep_sample prep_binding Prepare Macromolecule Solution (optional) prep_sample->prep_binding fluorometer Fluorometer prep_sample->fluorometer prep_binding->fluorometer set_params Set Excitation/Emission Wavelengths & Slits fluorometer->set_params acquire_spectra Acquire Spectra set_params->acquire_spectra process_data Background Subtraction & Spectral Correction acquire_spectra->process_data analyze_spectra Determine λ_max, Intensity, Quantum Yield process_data->analyze_spectra binding_analysis Binding Curve Fitting (optional) analyze_spectra->binding_analysis end End analyze_spectra->end binding_analysis->end

Caption: General experimental workflow for using this compound as a fluorescent probe.

References

Navigating the Challenges of Dansyl-proline in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Dansyl-proline in aqueous solutions. Given the limited availability of precise quantitative data, this document focuses on providing a comprehensive overview of its known physicochemical properties, offering detailed experimental protocols for its characterization, and presenting potential applications in cellular signaling studies.

Physicochemical Properties of N-Dansyl-L-proline

N-Dansyl-L-proline is a fluorescent derivative of the amino acid L-proline. The covalent attachment of the dansyl group imparts fluorescence to the molecule, making it a valuable tool in various biochemical and analytical applications. However, this modification also significantly influences its solubility and stability in aqueous environments.

A summary of the key physical and chemical properties of N-Dansyl-L-proline is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O₄S[][2]
Molecular Weight 348.42 g/mol [][2]
Melting Point 150-153°C[][2]
Boiling Point 559.6°C at 760 mmHg[][2]
Density 1.385 g/cm³[2]
pKa (Predicted) 3.31 ± 0.20[3]
Aqueous Solubility Limited[2]
Solubility in Organic Solvents Soluble in DMSO and DMF[2]
Appearance Solid-
Storage Conditions 2-8°C, protected from moisture[][3]

Table 1: Physicochemical Properties of N-Dansyl-L-proline

Aqueous Solubility of this compound

The aqueous solubility of this compound is consistently reported as "limited".[2] This low solubility is attributed to the hydrophobic nature of the dansyl group, which counteracts the hydrophilicity of the proline backbone. For practical applications, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in which this compound exhibits good solubility.[2] These stock solutions can then be diluted into aqueous buffers for experimental use, though care must be taken to avoid precipitation.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The following protocol outlines a standard shake-flask method that can be adapted to determine the quantitative aqueous solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer.

Materials:

  • N-Dansyl-L-proline (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Incubator shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container. The excess solid should be visible.

    • Tightly seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, allow the suspension to settle.

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer (or a suitable solvent if solubility is very low, with appropriate dilution into the mobile phase).

    • Analyze the filtered supernatant and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

Stability of this compound in Aqueous Solutions

N-Dansyl-L-proline is generally considered to be stable when stored under appropriate conditions (refrigerated and protected from light).[3] However, the stability of this compound in aqueous solutions, particularly over extended periods and at different pH values and temperatures, is not well-documented in the literature. The primary concern for dansylated compounds in aqueous media is the potential for hydrolysis of the sulfonamide bond, especially under acidic or basic conditions.

Experimental Protocol for Assessing Aqueous Stability

This protocol provides a framework for evaluating the stability of this compound in aqueous solutions over time.

Objective: To assess the degradation of this compound in an aqueous buffer at a specific pH and temperature over time.

Materials:

  • Stock solution of N-Dansyl-L-proline in a suitable organic solvent (e.g., DMSO).

  • Aqueous buffer of interest (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, carbonate-bicarbonate buffer for basic pH).

  • Constant temperature incubator or water bath.

  • HPLC system with a UV or fluorescence detector.

  • Autosampler vials.

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in the chosen aqueous buffer by diluting the stock solution. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to minimize its effect on stability.

    • Dispense aliquots of the working solution into multiple autosampler vials.

  • Incubation:

    • Place the vials in a constant temperature environment (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from the incubator.

    • Immediately analyze the sample by HPLC to determine the concentration of the intact this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and the half-life (t₁/₂) of this compound under the tested conditions. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Application in Cellular Signaling: A Hypothetical Workflow

Dansyl-based fluorescent probes are valuable tools for studying cellular processes, including signaling pathways.[4][5][6] While specific applications of this compound in signaling are not extensively documented, its fluorescent properties make it a candidate for use as a probe, potentially for G-protein coupled receptors (GPCRs) if incorporated into a suitable ligand.

The following diagram illustrates a hypothetical workflow for using a this compound-containing ligand to study GPCR binding.

experimental_workflow Experimental Workflow: GPCR Ligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture with GPCR Expression incubation Incubate Cells with Ligand prep_cells->incubation prep_ligand Synthesize/Prepare this compound Ligand prep_ligand->incubation wash Wash to Remove Unbound Ligand incubation->wash measurement Measure Fluorescence Intensity wash->measurement binding_curve Generate Saturation Binding Curve measurement->binding_curve kd_determination Determine Kd and Bmax binding_curve->kd_determination

Caption: Workflow for a GPCR binding assay using a this compound labeled ligand.

This workflow demonstrates the steps from preparing the cells and the fluorescent ligand to the final determination of binding affinity (Kd) and receptor density (Bmax).

This compound in a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Fluorescently labeled ligands are instrumental in elucidating the intricacies of GPCR signaling.[7][8] A ligand incorporating this compound could serve as a fluorescent probe to visualize receptor localization, trafficking, and to quantify ligand-receptor interactions.

The diagram below illustrates a simplified GPCR signaling cascade initiated by the binding of a this compound labeled ligand.

GPCR_signaling GPCR Signaling with a this compound Labeled Ligand cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectral Properties of Dansyl-proline

This guide provides a comprehensive overview of the spectral properties of this compound, a fluorescent probe widely utilized in biochemical and pharmaceutical research. The document details its core photophysical characteristics, the experimental protocols for their measurement, and the influence of environmental factors on its fluorescence, offering valuable insights for its application in various scientific assays.

Introduction to this compound

This compound is a fluorescent molecule created by covalently linking a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) to the amino group of the amino acid proline.[1][2] This modification imparts strong fluorescence to the otherwise non-fluorescent proline, making it an excellent probe for a variety of applications. The dansyl fluorophore is known for its sensitivity to the local environment, particularly polarity, which makes this compound a valuable tool for studying molecular interactions, protein structures, and enzymatic mechanisms.[1][3][4] Its applications range from classic N-terminal protein sequencing to advanced real-time tracking of ligand-receptor binding.[1]

Core Spectral Properties

The fluorescence of this compound is governed by an intramolecular charge-transfer (ICT) mechanism between the dimethylamino electron donor group and the naphthalene sulfonyl electron acceptor group.[3][4] This results in a large excited-state dipole moment, making its spectral properties highly dependent on the surrounding environment.

2.1. Absorption and Emission Spectra

This compound typically exhibits a broad absorption (excitation) band in the near-UV region and a strong fluorescence emission in the visible region.[3] The exact peak positions are highly influenced by solvent polarity.

  • Excitation Maximum (λ_ex) : Generally found around 335-340 nm.[1][5]

  • Emission Maximum (λ_em) : Ranges from approximately 480 nm in non-polar environments to 580 nm in polar, aqueous environments. A common value cited for quantification is 525 nm.[1] This significant shift is a key feature of the probe.

2.2. Environmental Effects on Fluorescence

The utility of this compound as a probe is largely derived from the sensitivity of its emission spectrum to its microenvironment.

  • Solvent Polarity : In non-polar (hydrophobic) solvents, this compound exhibits a blue-shifted emission (shorter wavelength) and a high fluorescence quantum yield. As the solvent polarity increases, the emission peak undergoes a significant red-shift (to longer wavelengths) and the quantum yield decreases.[6] This phenomenon, known as solvatochromism, is due to the stabilization of the polar excited state by the polar solvent molecules. This property is exploited to probe hydrophobic binding sites in proteins and other macromolecules.[1]

  • pH Sensitivity : The fluorescence of this compound is sensitive to pH, particularly in acidic conditions. The tertiary amine of the dimethylamino group can become protonated at low pH, which leads to a loss of its electron-donating ability and subsequent quenching of the fluorescence.[7] This effect has been utilized to develop pH-sensitive fluorescent probes for acidic environments.[7]

Quantitative Spectral Data

The following table summarizes the key quantitative photophysical properties of this compound and related dansyl compounds. The data highlights the strong dependence of emission wavelength and quantum yield on the solvent environment.

PropertySolventValueReference(s)
Excitation Maximum (λ_ex) General~335 - 340 nm[1][5]
Emission Maximum (λ_em) General~518 - 540 nm[5][8]
Dioxane (Non-polar)~500 nm (Dansyl glycine)
Water (Polar)~580 nm (Dansyl glycine)
Quantum Yield (Φ_F) Dioxane (Non-polar)0.66 (Dansyl glycine)
Water (Polar)0.07 (Dansyl glycine)
Molar Extinction Coeff. Dioxane4,300 cm⁻¹/M at 338.5 nm (Dansyl glycine)

Experimental Protocols

Accurate characterization of this compound's spectral properties requires standardized experimental procedures.

4.1. Protocol for Absorption and Fluorescence Spectroscopy This protocol outlines the measurement of absorption and emission spectra.

  • Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in the solvent of interest (e.g., ethanol, water, buffer) to a final concentration that yields an absorbance of < 0.1 at the excitation wavelength to prevent inner-filter effects. Use 1 cm pathlength quartz cuvettes.

  • Absorption Measurement : Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum from approximately 250 nm to 450 nm. Use the solvent as a blank reference.

  • Fluorescence Measurement : Use a calibrated spectrofluorometer. Set the excitation wavelength to the absorption maximum (e.g., 340 nm). Scan the emission spectrum from ~400 nm to 700 nm. Ensure excitation and emission slit widths are set appropriately (e.g., 4-5 nm bandwidth) to balance signal intensity and spectral resolution.[9] Correct the final spectrum for instrument-specific wavelength sensitivity.

4.2. Protocol for Fluorescence Quantum Yield (Φ_F) Determination The absolute method using an integrating sphere is preferred for accuracy.

  • Instrumentation : A spectrofluorometer equipped with an integrating sphere is required.[10][11][12]

  • Measurement - Step 1 (Blank) : Place a cuvette containing only the solvent (blank) into the integrating sphere. Set the excitation wavelength and record the spectrum across a range that includes the excitation scatter peak. This measures the light scattered by the blank.[10][12]

  • Measurement - Step 2 (Sample) : Replace the blank with the this compound sample cuvette. Using the same instrument settings, record the spectrum. This measurement will show a depleted scatter peak (due to absorption) and the fluorescence emission peak.[10][12]

  • Calculation : The instrument software calculates the quantum yield by integrating the area of the lamp scatter profile for the blank and the sample, and the area of the sample's emission spectrum. The quantum yield is the ratio of emitted photons to absorbed photons.[10][12]

4.3. Protocol for Fluorescence Lifetime (τ) Measurement Time-Correlated Single Photon Counting (TCSPC) is the most common and robust method.[13]

  • Instrumentation : A TCSPC system, including a high-repetition pulsed light source (e.g., picosecond LED or laser at ~340 nm), a fast single-photon detector (e.g., PMT), and timing electronics.[9][13]

  • Instrument Response Function (IRF) : Measure the IRF by using a scattering solution (e.g., colloidal silica) in place of the sample. This records the temporal profile of the excitation pulse and the detector response.[9]

  • Sample Measurement : Replace the scattering solution with the this compound sample and acquire the fluorescence decay histogram over time until sufficient photon counts are collected for good statistics.[13]

  • Data Analysis : Use specialized software to perform an iterative deconvolution of the IRF from the measured sample decay. Fit the resulting decay curve to an exponential function (or multi-exponential function) to determine the fluorescence lifetime (τ).[9]

Visualizations

G Logical Flow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., in DMSO) B Dilute in Target Solvent (Absorbance < 0.1) A->B C Set Excitation λ (e.g., 340 nm) B->C D Scan Emission Spectrum (~400-700 nm) C->D E Record Data D->E F Correct for Instrument Response E->F G Plot Intensity vs. Wavelength F->G H Determine Emission Max (λ_em) G->H G Effect of Solvent Polarity on Dansyl Fluorescence cluster_main cluster_key Energy Levels S0 Ground State (S₀) S1_FC Excited State (S₁) Franck-Condon S0->S1_FC Absorption (λ_ex)   S1_Relaxed Excited State (S₁) Solvent-Relaxed S1_FC->S1_Relaxed Solvent Relaxation (in polar solvent) S1_Relaxed->S0 Fluorescence (λ_em) (Red-Shifted) key Energy key_arrow G Quantum Yield Measurement Workflow A Place Blank (Solvent) in Integrating Sphere B Measure Scatter Profile (L_B) A->B C Replace with Sample B->C D Measure Scatter + Emission (L_S + E_S) C->D E Calculate Absorbed Photons (A = L_B - L_S) D->E F Calculate Emitted Photons (E = E_S) D->F G Calculate Quantum Yield (Φ_F = E / A) E->G F->G

References

Dansyl-Proline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dansyl-proline, a fluorescently labeled amino acid derivative with significant applications in biochemical and pharmaceutical research. This document covers its fundamental properties, experimental applications, and relevant biological pathways, presenting data in a structured and accessible format for laboratory professionals.

Core Properties of this compound

This compound is a derivative of the amino acid proline, covalently modified with a dansyl group. This modification imparts fluorescent properties to the molecule, making it a valuable tool for various detection methods.

PropertyValueCitation
CAS Number 1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid: Not explicitly found; Dansyl-L-proline cyclohexylammonium salt: 48201-36-1[1]
Molecular Weight 348.4 g/mol [1]
Molecular Formula C17H20N2O4S[1]
Excitation Maximum (λex) ~335-340 nm[2][3]
Emission Maximum (λem) ~518-525 nm[2][3]

Applications in Research and Drug Development

This compound and the broader technique of dansylation have been instrumental in various fields of study. The fluorescence of the dansyl group allows for highly sensitive detection of molecules.

Application AreaDescriptionCitations
N-Terminal Protein Sequencing The dansyl method is a classic technique for identifying the N-terminal amino acid of a peptide. Dansyl chloride reacts with the primary amine of the N-terminal residue, and after acid hydrolysis, the fluorescent dansylated amino acid can be identified.[2][2]
Enzymology The fluorescence of this compound is often quenched upon binding to hydrophobic pockets of enzymes. This property is utilized to study substrate recognition mechanisms and to determine binding affinities of inhibitors.[2][2]
Receptor Mapping Conjugates of this compound can be used as fluorescent probes for receptors, such as G protein-coupled receptors (GPCRs). Binding to the receptor can lead to a significant enhancement in fluorescence, enabling the study of ligand-receptor dynamics in real-time.[2][2]
Drug Development Proline and its analogues are important building blocks in the synthesis of small-molecule drugs and pharmaceutical peptides.[4][5] The unique structural properties of proline analogues can enhance the efficacy and reduce side effects of pharmaceutical compounds.[4] L-proline uptake is also being explored as a potential drug target in diseases like Chagas disease.[6][4][5][6]
Chromatography Dansylation is a widely used pre-column derivatization technique in High-Performance Liquid Chromatography (HPLC) to enable fluorescent detection of amino acids and other primary and secondary amines that lack a natural chromophore.[7][8][7][8]

Experimental Protocols

General Protocol for Dansylation of Peptides for N-Terminal Analysis

This protocol outlines the fundamental steps for labeling a peptide with dansyl chloride for subsequent N-terminal amino acid identification.

  • Reaction Setup : Dissolve the peptide in a suitable buffer, typically at an alkaline pH (e.g., pH 9.5-10.5 with sodium bicarbonate).

  • Dansyl Chloride Addition : Add a solution of dansyl chloride in an organic solvent (e.g., acetone) to the peptide solution. The reaction is typically carried out in the dark due to the light sensitivity of the dansyl group.

  • Incubation : Allow the reaction to proceed at room temperature or with gentle heating.

  • Hydrolysis : After the reaction is complete, the peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl) at an elevated temperature (e.g., 105°C) for several hours.

  • Analysis : The resulting mixture, containing the dansylated N-terminal amino acid and free amino acids, is then separated and identified, typically by HPLC or thin-layer chromatography, using fluorescence detection.[2]

Protocol for Dansylation of Polyamines for HPLC Analysis

This method is adapted from a study on polyamine quantification.[7]

  • Sample Preparation : Homogenize the biological sample in perchloric acid, incubate on ice, and then centrifuge to obtain a supernatant containing free polyamines.

  • Dansylation Reaction :

    • Mix the extract with an internal standard (e.g., 1,7-diaminoheptane).

    • Add a saturated sodium bicarbonate solution.

    • Add dansyl chloride solution in acetone.

    • Incubate the mixture in the dark at 70°C for 50 minutes.

  • Quenching : Add a proline solution to react with the excess dansyl chloride and incubate at room temperature in the dark for 30 minutes.

  • Extraction : Extract the dansylated polyamines with an organic solvent like toluene.

  • Analysis : Evaporate the organic phase and resuspend the residue in acetonitrile for analysis by reverse-phase HPLC with a C18 column and fluorescence detection.[7]

Signaling Pathways and Biological Context

While this compound itself is primarily a synthetic tool, the molecule it is derived from, proline, is deeply involved in cellular signaling, particularly in response to stress. Understanding proline metabolism provides a crucial context for many studies where this compound might be employed.

In plants, proline biosynthesis and catabolism are tightly regulated in response to abiotic stresses like drought and salinity.[9][10] The accumulation of proline is thought to act as an osmoprotectant and a scavenger of reactive oxygen species (ROS).[9][10] Key signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, are involved in regulating proline biosynthesis under stress conditions.[11]

Proline_Metabolism_Signaling cluster_stress Abiotic Stress cluster_synthesis Proline Biosynthesis cluster_catabolism Proline Catabolism cluster_signaling Signaling Drought Drought MAPK_Cascade MAPK Cascade Drought->MAPK_Cascade activates Salinity Salinity Salinity->MAPK_Cascade Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C P5C P5CS->P5C P5CR P5CR P5C->P5CR P5CDH P5CDH P5C->P5CDH Proline Proline P5CR->Proline ProDH ProDH Proline->ProDH ROS ROS Signaling Proline->ROS modulates ProDH->P5C Glutamate2 Glutamate P5CDH->Glutamate2 MAPK_Cascade->P5CS upregulates

Caption: Proline metabolism and its regulation by stress signaling pathways in plants.

The experimental workflow for using this compound often involves a series of steps from sample preparation to final analysis. The following diagram illustrates a generalized workflow for protein analysis using dansylation.

Dansylation_Workflow Start Protein/Peptide Sample Dansylation Dansylation Reaction (Dansyl Chloride, pH 9.5-10.5) Start->Dansylation Hydrolysis Acid Hydrolysis (6M HCl, 105°C) Dansylation->Hydrolysis Separation Chromatographic Separation (e.g., HPLC) Hydrolysis->Separation Detection Fluorescence Detection (λex ~340nm, λem ~525nm) Separation->Detection Analysis Data Analysis and Identification Detection->Analysis

Caption: Generalized experimental workflow for N-terminal protein analysis using dansylation.

References

Theoretical Basis of Dansyl-proline Fluorescence Quenching: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underlying the fluorescence quenching of Dansyl-proline. It is designed to serve as a valuable resource for researchers and professionals in the fields of biochemistry, biophysics, and drug development who utilize fluorescence quenching assays in their work.

Fundamentals of Fluorescence

Fluorescence is a photoluminescent process in which a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon of lower energy (longer wavelength). This process is visually depicted in the Jablonski diagram.

The Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption (fs) s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence (ns) s1_v0->s0_v2 Internal Conversion (ps) s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation (ps)

Caption: Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

This compound as a Fluorophore

This compound is a fluorescent molecule formed by the covalent attachment of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the amino acid proline. The dansyl group is a well-known fluorophore characterized by its sensitivity to the local environment. Its fluorescence quantum yield and emission maximum are highly dependent on the polarity of its surroundings. In a non-polar environment, it exhibits strong fluorescence, while its fluorescence is significantly quenched in a polar, aqueous environment.

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, which are broadly classified as either static or dynamic.

Static Quenching

Static quenching occurs when a fluorophore forms a non-fluorescent complex with another molecule, known as a quencher, in the ground state. This complex formation effectively reduces the concentration of the fluorophore that can be excited.

  • Characteristics:

    • Decrease in fluorescence intensity.

    • No change in the fluorescence lifetime of the uncomplexed fluorophore.

    • The absorption spectrum of the fluorophore may change upon complex formation.

    • The quenching efficiency decreases with increasing temperature, as higher temperatures can lead to the dissociation of the ground-state complex.

Dynamic Quenching

Dynamic quenching, also known as collisional quenching, occurs when an excited fluorophore collides with a quencher molecule. This collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus preventing the emission of a photon.

  • Characteristics:

    • Decrease in fluorescence intensity.

    • Decrease in fluorescence lifetime.

    • No change in the absorption spectrum of the fluorophore.

    • The quenching efficiency increases with increasing temperature, as higher temperatures lead to higher diffusion rates and more frequent collisions.

Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_S Fluorophore (F) FQ_S Non-fluorescent Complex (F-Q) F_S->FQ_S + Q Q_S Quencher (Q) F_D Fluorophore (F) F_star_D Excited Fluorophore (F*) F_D->F_star_D hv F_ground_D Ground State (F) F_star_D->F_ground_D + Q (Collision) Q_D Quencher (Q)

Caption: Comparison of static and dynamic fluorescence quenching mechanisms.

Photoinduced Electron Transfer (PET) in this compound Quenching

A primary mechanism for the quenching of the dansyl fluorophore, particularly by amino acid residues like proline, is Photoinduced Electron Transfer (PET). In this process, the excited dansyl group can act as an electron acceptor, and a nearby electron-donating moiety, such as the lone pair of electrons on the nitrogen atom of the proline ring, can act as the electron donor. The transfer of an electron from the donor to the excited fluorophore results in the formation of a radical ion pair, which then decays non-radiatively to the ground state, thus quenching the fluorescence.

The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, as well as the thermodynamics of the electron transfer process, which can be influenced by the solvent environment.

PET_Mechanism Dansyl Dansyl (Ground State) Dansyl_star Dansyl* (Excited State) Dansyl->Dansyl_star hv (Absorption) Radical_Pair [Dansyl⁻•---Proline⁺•] (Radical Ion Pair) Dansyl_star->Radical_Pair Electron Transfer Proline Proline (Electron Donor) Ground_State Ground State Radical_Pair->Ground_State Non-radiative Decay

Caption: Simplified schematic of the Photoinduced Electron Transfer (PET) quenching mechanism.

Quantitative Analysis: The Stern-Volmer Equation

The efficiency of collisional quenching can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either purely static or purely dynamic).

Representative Quantitative Data

The following table provides representative data for the fluorescence quenching of a Dansyl-amino acid system. These values are illustrative and can vary depending on the specific experimental conditions.

ParameterSymbolRepresentative ValueUnit
Fluorescence Lifetime (unquenched)τ₀10 - 20ns
Stern-Volmer ConstantKsv1 x 10² - 1 x 10⁴M⁻¹
Bimolecular Quenching Rate Constantkq1 x 10⁹ - 1 x 10¹⁰M⁻¹s⁻¹
Association Constant (Static Quenching)Ka1 x 10³ - 1 x 10⁵M⁻¹

Experimental Protocol for this compound Fluorescence Quenching

This section outlines a general methodology for conducting a fluorescence quenching titration experiment to study the interaction of a quencher with this compound.

Materials and Instrumentation
  • This compound solution: A stock solution of known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quencher solution: A stock solution of the quencher of interest at a high concentration (e.g., 100 mM) in the same buffer.

  • Buffer solution: The same buffer used to prepare the stock solutions.

  • Spectrofluorometer: Equipped with a temperature-controlled cuvette holder.

  • Quartz cuvettes: With a 1 cm path length.

Experimental Workflow

Experimental_Workflow A Prepare this compound solution of known concentration B Determine optimal excitation and emission wavelengths A->B C Record fluorescence spectrum of this compound alone (F₀) B->C D Add incremental aliquots of quencher solution C->D E Incubate and record fluorescence spectrum after each addition (F) D->E F Correct for dilution and inner filter effects E->F G Plot F₀/F vs. [Quencher] (Stern-Volmer Plot) F->G H Analyze data to determine quenching parameters G->H

Caption: A typical experimental workflow for a fluorescence quenching titration.

Detailed Procedure
  • Preparation of the Sample:

    • Prepare a working solution of this compound (e.g., 10 µM) in the buffer.

    • Allow the solution to equilibrate to the desired temperature in the spectrofluorometer.

  • Determination of Excitation and Emission Maxima:

    • Scan the excitation spectrum while monitoring the emission at a fixed wavelength.

    • Scan the emission spectrum while exciting at the determined excitation maximum. The typical excitation wavelength for the dansyl group is around 340 nm, and the emission is around 520 nm.

  • Fluorescence Quenching Titration:

    • Record the initial fluorescence intensity of the this compound solution (F₀).

    • Add a small, precise volume of the concentrated quencher stock solution to the cuvette.

    • Mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence intensity (F).

    • Repeat the addition of the quencher and the measurement of fluorescence intensity until a significant decrease in fluorescence is observed or the quencher concentration reaches the desired maximum.

  • Data Analysis:

    • Correct the observed fluorescence intensities for dilution by multiplying each F by the dilution factor (V_total / V_initial).

    • If the quencher absorbs significantly at the excitation or emission wavelengths, an inner filter effect correction may be necessary.

    • Plot the corrected F₀/F values against the corresponding quencher concentrations.

    • Perform a linear regression on the Stern-Volmer plot to determine the Stern-Volmer constant (Ksv) from the slope.

    • If the fluorescence lifetime (τ₀) is known or measured, the bimolecular quenching rate constant (kq) can be calculated.

Applications in Drug Development

Fluorescence quenching assays involving this compound and other fluorescent probes are powerful tools in drug development for:

  • Screening for binding interactions: Identifying compounds that bind to a target protein or molecule by observing the quenching of a covalently attached or non-covalently bound fluorophore.

  • Determining binding affinities: Quantifying the strength of the interaction between a drug candidate and its target.

  • Studying conformational changes: Monitoring changes in the local environment of a fluorophore that can result from ligand binding or protein folding/unfolding.

By providing a robust and sensitive method for studying molecular interactions, the principles of this compound fluorescence quenching offer valuable insights throughout the drug discovery and development pipeline.

An In-depth Technical Guide to the Dansylation of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dansylation of amino acids, a widely used pre-column derivatization technique for the analysis of amino acids by chromatography. Dansylation enhances the detection of amino acids, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Dansylation

Dansylation is a chemical modification process where a dansyl group is attached to a molecule of interest. In the context of amino acid analysis, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl), reacts with the primary and secondary amino groups of amino acids.[1][2] This reaction yields stable, fluorescent sulfonamide adducts.[2][3] The resulting dansylated amino acids (Dns-aa) exhibit strong fluorescence, which significantly improves their detectability.[4]

The dansyl group is non-fluorescent until it reacts with an amine.[3] The resulting dansyl-amides have environmentally sensitive fluorescence quantum yields and emission maxima, making dansylation a valuable tool in biophysical studies.[3] This technique is instrumental in protein sequencing, amino acid analysis, and investigating protein folding and dynamics.[2][3]

The Dansylation Reaction

The core of the dansylation process is the reaction between dansyl chloride and an amino acid. This reaction is favored at a high pH, typically between 9.5 and 10.[1][4] The reaction is usually carried out in an aqueous-organic mixture, such as acetone-water.[1]

Figure 1: Chemical reaction of dansylation.

Side reactions can occur during dansylation, including the hydrolysis of dansyl chloride to dansyl sulfonic acid (Dns-OH) and the formation of dansylamide (Dns-NH2).[5] The hydrolysis of dansyl chloride is constant and low up to pH 9.5, after which it increases rapidly.[6]

Experimental Protocols

A generalized experimental workflow for the dansylation of amino acids for subsequent analysis is outlined below. Specific parameters may need to be optimized depending on the sample matrix and the analytical instrumentation.

Figure 2: General experimental workflow.
Detailed Methodology

The following protocol is a synthesis of commonly employed methods for the dansylation of amino acids.[7][8]

Materials:

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone or 50 mM in acetonitrile).[7][8]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8).[7]

  • Ammonium hydroxide (10% v/v) for quenching.[7]

  • Acetonitrile (ACN) and Methanol (MeOH).

  • Amino acid standards or sample extracts.

Procedure:

  • Preparation of Reagents:

    • Prepare the sodium carbonate/bicarbonate buffer by dissolving sodium bicarbonate and sodium carbonate in water to achieve a pH of 9.8.[7]

    • Prepare the dansyl chloride solution. Note that dansyl chloride is not stable at high pH and should be mixed with the buffer immediately before use.[7] Dansyl chloride is also unstable in dimethyl sulfoxide (DMSO).[2][3]

  • Derivatization:

    • Immediately before derivatization, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.[7]

    • Add the amino acid sample or standard to the mixed derivatization reagent.[7]

    • Incubate the reaction mixture. Incubation conditions can vary, for example, at 25°C for 60 minutes with shaking, or in the dark at room temperature for 30 minutes.[7] Other reported conditions include 60°C for 60 minutes or 38°C for 90-120 minutes.[4] For derivatization of biogenic amines, incubation at 40°C for 40 minutes in the dark has been used.[8]

  • Quenching the Reaction:

    • To stop the reaction and consume excess dansyl chloride, add a quenching agent like ammonium hydroxide.[5][7] This step is crucial to prevent the decomposition of dansylated amino acids by excess dansyl chloride.[5]

  • Sample Preparation for Analysis:

    • The resulting solution containing the dansylated amino acids can then be diluted and filtered before injection into the HPLC or LC-MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the dansylation of amino acids.

Table 1: Reaction Conditions

ParameterValue/RangeReference(s)
pH 9.5 - 10[1][4]
9.8[7]
Temperature Room Temperature (25°C)[7]
38°C[4]
40°C[8]
60°C[4]
Reaction Time 30 - 60 minutes[7]
40 minutes[8]
60 minutes[4]
90 - 120 minutes[4]

Table 2: Spectroscopic Properties of Dansyl Derivatives

PropertyWavelength (nm)CompoundReference(s)
UV Absorption Maxima 214, 246, 325Dansyl glycine[4]
Fluorescence Excitation 324Dansyl glycine[4]
335Dansyl[9]
Fluorescence Emission 559Dansyl glycine[4]
518Dansyl[9]

Factors Influencing Dansylation

Several factors can influence the efficiency and outcome of the dansylation reaction. These should be carefully controlled for reproducible results.

Figure 3: Factors affecting dansylation.
  • pH: The rate of dansylation increases with pH. However, at very high pH, the hydrolysis of dansyl chloride also increases, which can reduce the yield of the desired products.[6][10]

  • Temperature and Time: The reaction rate is dependent on both temperature and incubation time. Higher temperatures generally lead to faster reactions, but can also promote degradation of the derivatives if not optimized.[4]

  • Reagent Concentration: The concentration of dansyl chloride should be in excess to ensure complete derivatization of the amino acids.

  • Solvent: The reaction is typically performed in a mixture of aqueous buffer and an organic solvent to ensure the solubility of both the amino acids and dansyl chloride.

Applications in Research and Development

Dansylation of amino acids is a robust and sensitive method with numerous applications, including:

  • Quantitative Amino Acid Analysis: A primary application is the quantification of amino acids in various biological samples, such as biological fluids, tissues, and protein hydrolysates.[4][11][12]

  • N-terminal Amino Acid Sequencing: It is a classic method for identifying the N-terminal amino acid of proteins and peptides.[1][5]

  • Fluorescence Resonance Energy Transfer (FRET): The fluorescent properties of dansyl derivatives allow their use in FRET studies to investigate protein folding and dynamics.[2][3]

  • Drug Binding Studies: Dansylated amino acids are used as fluorescent probes to study the binding of drugs to proteins like human serum albumin.[13]

Conclusion

The dansylation of amino acids remains a valuable and widely used technique in analytical biochemistry and drug development. Its ability to introduce a highly fluorescent tag onto amino acids provides the sensitivity required for their detection and quantification in complex biological matrices. By understanding the reaction mechanism, optimizing experimental protocols, and being aware of the influencing factors, researchers can effectively utilize dansylation for a variety of applications.

References

Methodological & Application

Protocol for N-terminal protein sequencing using Dansyl-proline.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: High-Sensitivity N-Terminal Protein Sequencing using Dansyl Chloride with Proline Quenching

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-terminal protein sequencing is a fundamental technique for protein characterization, quality control, and drug development. The dansyl chloride method offers a highly sensitive approach to identify the N-terminal amino acid of a protein or peptide. This method involves the reaction of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with the primary amine of the N-terminal residue. The resulting dansyl-peptide is then subjected to acid hydrolysis, which cleaves all peptide bonds but leaves the acid-resistant dansyl-amino acid bond intact[1][2]. The highly fluorescent N-terminal dansyl-amino acid is then identified, typically by high-performance liquid chromatography (HPLC)[3]. This application note provides detailed protocols for single N-terminal identification and for sequential sequencing via the Dansyl-Edman method, incorporating a critical proline quenching step to enhance reaction specificity.

Principle of the Method

The core of the method lies in the reaction between dansyl chloride and the unprotonated α-amino group of the N-terminal amino acid under mildly alkaline conditions[4][5]. This forms a stable sulfonamide linkage. Subsequent acid hydrolysis breaks down the polypeptide into its constituent amino acids. Because the dansyl-amino acid linkage is resistant to this hydrolysis, the N-terminal residue remains labeled and can be easily separated and identified due to its strong fluorescence under UV light[1][2]. The sensitivity of this fluorescence detection is approximately 100 times greater than that of methods identifying phenylthiohydantoin (PTH) derivatives from direct Edman degradation[6][7].

A crucial step in the protocol is the termination of the dansylation reaction. Excess dansyl chloride can lead to unwanted side reactions. The addition of a quenching agent, such as a proline solution, effectively consumes the remaining unreacted dansyl chloride, preventing these side reactions and improving the accuracy of the results[8].

Chemical Reaction Pathway

DansylCl Dansyl Chloride DansylPeptide Dansylated Peptide DansylCl->DansylPeptide + Peptide label_cond Mildly Alkaline Conditions (pH ~9.5) Peptide Peptide (H₂N-AA₁-CO-NH-AA₂...) Peptide->DansylPeptide HCl HCl

Caption: Reaction of Dansyl Chloride with the N-terminal amino acid of a peptide.

Experimental Workflows

Workflow 1: Single N-Terminal Amino Acid Identification

start Start: Peptide Sample dansylation 1. Dansylation (Add Dansyl Chloride, Incubate at pH 9.5) start->dansylation quench 2. Quenching (Add Proline Solution) dansylation->quench hydrolysis 3. Acid Hydrolysis (6M HCl, 110°C, 4-18h) quench->hydrolysis extraction 4. Extraction (e.g., with Ethyl Acetate) hydrolysis->extraction analysis 5. Analysis (HPLC with Fluorescence Detector) extraction->analysis identification Result: Identified N-Terminal Dansyl-Amino Acid analysis->identification

Caption: Workflow for identifying a single N-terminal amino acid.

Workflow 2: Sequential Sequencing (Dansyl-Edman Method)

start Start: Peptide Sample (n residues) take_aliquot Take Aliquot 1 (~5% of sample) start->take_aliquot id_nterm Identify N-Terminus (Workflow 1) take_aliquot->id_nterm Residue 1 edman Edman Degradation Cycle (React main sample with PITC, cleave with TFA) take_aliquot->edman Main Sample short_peptide Result: Peptide (n-1 residues) edman->short_peptide loop_decision More Residues to Sequence? short_peptide->loop_decision loop_decision:e->take_aliquot:w Yes end End: Sequence Assembled loop_decision->end No

Caption: Cyclical workflow for the Dansyl-Edman sequential sequencing method.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the dansyl chloride sequencing method.

ParameterValueNotesSource
Sensitivity ~100x more sensitive than PTH-amino acid detectionBased on the high fluorescence quantum yield of the dansyl group.[6][7]
Sample Requirement 1 nmole (Qualitative)For basic identification of the N-terminal amino acid.[9]
5-10 nmoles (Quantitative)For accurate measurement of the amount of N-terminal amino acid.[9]
Hydrolysis Time 4 hours at 110°CSufficient for most dansyl-amino acid linkages.[9]
18 hours at 110°CRecommended for peptides with N-terminal Valine, Leucine, or Isoleucine due to steric hindrance.[9]
Reaction pH ~pH 9.5Optimal for the reaction of dansyl chloride with the unprotonated N-terminal amine. Rate of hydrolysis of dansyl chloride increases rapidly above this pH.[9]

Experimental Protocols

Protocol 1: Identification of a Single N-Terminal Amino Acid

1. Materials

  • Peptide Sample (lyophilized, 5-10 nmol)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.5

  • Dansyl Chloride Solution: 5 mg/mL in anhydrous acetone (prepare fresh)

  • Quenching Solution: 100 mg/mL Proline in water

  • Hydrolysis Reagent: 6 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate

  • Mobile Phase Solvents for HPLC (e.g., Acetonitrile, Water, buffer salts)

  • Dansyl-amino acid standards mixture

2. Procedure

  • Sample Preparation: Dissolve 5-10 nmol of the lyophilized peptide in 50 µL of Coupling Buffer in a microcentrifuge tube.

  • Dansylation: Add 50 µL of the freshly prepared Dansyl Chloride Solution. Mix gently and incubate in the dark at 37°C for 1 hour.

  • Quenching: To consume excess dansyl chloride, add 10 µL of the Proline Solution. Incubate in the dark at room temperature for 30 minutes[8].

  • Drying: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Hydrolysis: Add 100 µL of 6 M HCl to the dried sample. Seal the tube under vacuum or flush with nitrogen. Incubate at 110°C for 4 hours (or 18 hours for N-terminal Val, Leu, Ile)[9].

  • Post-Hydrolysis Drying: Evaporate the HCl to dryness in a vacuum centrifuge.

  • Extraction: Resuspend the dried residue in 50 µL of water. Extract the dansylated amino acid by adding 100 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Sample Preparation for HPLC: Carefully transfer the upper organic phase containing the dansyl-amino acid to a new tube and evaporate to dryness. Resuspend the sample in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.

  • Analysis: Inject the sample onto a reverse-phase C18 HPLC column. Identify the dansyl-amino acid by comparing its retention time to that of known standards run under the same conditions. Use a fluorescence detector for detection (Excitation: ~340 nm, Emission: ~510 nm).

Protocol 2: Sequential Sequencing using the Dansyl-Edman Method

This protocol combines the sensitivity of dansylation with the sequential degradation of the Edman reaction[6][10].

1. Materials

  • All materials from Protocol 1

  • Phenylisothiocyanate (PITC)

  • Coupling Buffer 2: 50% Pyridine in water, pH adjusted to ~9.0 with trifluoroacetic acid

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Extraction Solvent 2: Heptane/Ethyl Acetate mixture

2. Procedure

  • Cycle 0 (Identify First Residue): Take an initial aliquot (~5%) of your starting peptide solution. Use this aliquot to identify the first N-terminal amino acid by following all steps in Protocol 1 .

  • Cycle 1 - Coupling: To the remaining 95% of the peptide sample, add PITC and Coupling Buffer 2. Incubate at 50°C for 30 minutes to form the PTC-peptide. Dry the sample.

  • Cycle 1 - Cleavage: Add anhydrous TFA to the dried PTC-peptide to cleave the N-terminal residue as a thiazolinone derivative. Incubate for 15 minutes.

  • Cycle 1 - Extraction & Sample Prep: Dry the sample to remove TFA. The thiazolinone derivative is typically extracted and discarded[6]. The remaining shortened peptide is dried.

  • Cycle 1 - N-Terminal Identification: The dried, shortened peptide is now ready for the next cycle. Take a small aliquot (~5% of the remaining material). Use this aliquot to identify the new N-terminal amino acid by following all steps in Protocol 1 .

  • Subsequent Cycles: Repeat steps 2-5 to sequentially identify the amino acids down the peptide chain. The amount of peptide will decrease with each cycle, but the high sensitivity of the dansyl method allows for several rounds of sequencing.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with Dansyl-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-proline is a fluorescent probe used for the covalent labeling of peptides and proteins. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a well-established fluorophore that exhibits environmentally sensitive fluorescence. This property makes this compound a valuable tool for studying peptide-protein interactions, conformational changes, and for the development of fluorescent ligands for receptor mapping.[1] This document provides detailed application notes and experimental protocols for the use of this compound in fluorescently labeling peptides.

This compound is particularly useful for labeling the N-terminal amino group of peptides. The reaction between the sulfonyl chloride of the dansyl group and primary or secondary amines of the peptide forms a stable sulfonamide bond.[2] The fluorescence of the dansyl conjugate is highly dependent on the polarity of its local environment, often showing increased quantum yield and a blue shift in emission wavelength in nonpolar environments. This solvatochromic property is advantageous for detecting binding events to hydrophobic pockets on target proteins.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound and Related Compounds
PropertyValueSource
This compound
Molecular FormulaC₁₇H₂₀N₂O₄S[1]
Molecular Weight348.42 g/mol [1]
Excitation Wavelength (λex)~340 nm[1]
Emission Wavelength (λem)~525 nm[1]
SolubilityLimited in water; soluble in DMSO, DMF[1]
Dansyl Glycine (as a proxy for spectroscopic properties)
Molar Extinction Coefficient (at 338.5 nm)4,300 cm⁻¹M⁻¹
Fluorescence Quantum Yield (in water)0.07
Fluorescence Quantum Yield (in dioxane)0.66
Labeling Reaction Parameters
ParameterRecommended ConditionNotesSource
pH 8.0 - 9.5Reaction rate increases with pH. At higher pH, hydrolysis of this compound also increases.[2]
Temperature 37-75°CHigher temperatures can increase reaction rate but may affect peptide stability.
Reaction Time 30 - 120 minutesDependent on temperature, pH, and reactant concentrations.
Molar Excess of this compound 10-100 foldA higher excess can drive the reaction to completion but may require more extensive purification.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Peptide with this compound

This protocol describes a general method for labeling the N-terminus of a peptide with this compound.

Materials:

  • Peptide of interest

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., C18 solid-phase extraction cartridges or HPLC system)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO. This should be prepared fresh.

  • Labeling Reaction:

    • Add a 10 to 100-fold molar excess of the this compound solution to the peptide solution.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 37°C for 2 hours in the dark. The reaction can be performed at room temperature overnight, but this may lead to increased hydrolysis of the this compound.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Solid-Phase Extraction (for desalting and initial cleanup):

      • Condition a C18 cartridge with ACN followed by equilibration with 0.1% TFA in water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with 0.1% TFA in water to remove unreacted this compound and salts.

      • Elute the labeled peptide with a solution of 50-70% ACN in 0.1% TFA.

    • High-Performance Liquid Chromatography (HPLC) (for high purity):

      • Use a reverse-phase C18 column.

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in ACN.

      • A typical gradient could be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

      • Monitor the elution at both 220 nm (for the peptide backbone) and ~340 nm (for the dansyl group).

      • Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.

  • Verification and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

    • Lyophilize the purified, labeled peptide.

    • Store the lyophilized peptide at -20°C or -80°C, protected from light.

Protocol 2: Characterization of this compound Labeled Peptides

1. Determination of Labeling Efficiency (Degree of Labeling):

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified labeled peptide at 280 nm (for aromatic amino acids in the peptide, if any) and ~340 nm (for the dansyl group).

    • The degree of labeling can be estimated using the Beer-Lambert law (A = εcl), with the molar extinction coefficient of the dansyl group (approximately 4,300 M⁻¹cm⁻¹ at its absorbance maximum).

  • Mass Spectrometry:

    • Determine the molecular weight of the unlabeled and labeled peptide. The mass shift will correspond to the mass of the this compound minus a water molecule.

2. Fluorescence Spectroscopy:

  • Dissolve the labeled peptide in a buffer of choice.

  • Measure the fluorescence emission spectrum by exciting at ~340 nm.

  • To study peptide-protein interactions, titrate the labeled peptide with increasing concentrations of the target protein and monitor changes in fluorescence intensity and/or emission wavelength maximum.

Mandatory Visualizations

Experimental Workflow for Peptide Labeling

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Peptide_Sol Dissolve Peptide in Labeling Buffer Mix Mix Peptide and This compound Peptide_Sol->Mix Dansyl_Sol Dissolve this compound in DMF/DMSO Dansyl_Sol->Mix Incubate Incubate (37°C, 2h) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by HPLC or SPE Quench->Purify Analyze Verify by Mass Spec & Analytical HPLC Purify->Analyze Store Lyophilize and Store Analyze->Store

Caption: Workflow for fluorescent labeling of peptides with this compound.

Signaling Pathway of a this compound Labeled Angiotensin II Analog

This diagram illustrates the mechanism of a this compound labeled Angiotensin II analog binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), and initiating a downstream signaling cascade. The binding event can lead to an increase in fluorescence, which is useful for studying receptor-ligand interactions.[1] The AT1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[3]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AT1R AT1 Receptor (GPCR) G_protein Gq Protein (inactive) AT1R->G_protein Activation G_protein_active Gq Protein (active) G_protein->G_protein_active GTP for GDP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Dansyl_AngII This compound Angiotensin II Dansyl_AngII->AT1R Binding & Fluorescence Increase G_protein_active->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: AT1 receptor signaling pathway initiated by a this compound labeled ligand.

References

Application of Dansyl-proline in Enzyme Kinetics Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-proline and other Dansyl-labeled peptide substrates are powerful tools in the field of enzyme kinetics, offering a sensitive and continuous method for monitoring enzyme activity. The inherent fluorescence of the Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is central to these assays. When attached to a peptide substrate, the fluorescence of the Dansyl moiety can be influenced by its local environment. Upon enzymatic cleavage of the peptide bond, the Dansyl-containing fragment is released, leading to a change in fluorescence intensity or polarization. This change can be monitored in real-time to determine enzyme activity and to screen for potential inhibitors. This application note provides detailed protocols and data for the use of this compound and related compounds in the kinetic analysis of two key enzymes: Angiotensin-Converting Enzyme (ACE) and Prolyl Oligopeptidase (POP).

I. Angiotensin-Converting Enzyme (ACE) Assays

Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] As such, ACE is a major target for antihypertensive drugs. Fluorometric assays using Dansyl-labeled peptide substrates provide a high-throughput and sensitive method for screening ACE inhibitors.

Signaling Pathway Involving ACE

ACE_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE Renin Renin ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE

Figure 1: Simplified Renin-Angiotensin System pathway highlighting the role of ACE.

Experimental Workflow for ACE Inhibition Assay

ACE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Assay Buffer, ACE Solution, Substrate Solution, and Inhibitor Dilutions Dispense Dispense Assay Buffer, ACE, and Inhibitor to 96-well plate Reagents->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Add_Substrate Initiate reaction by adding Dansyl-peptide substrate Preincubation->Add_Substrate Kinetic_Read Measure fluorescence kinetically (Ex: 320 nm, Em: 405 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate reaction rates Kinetic_Read->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 values Calc_Inhibition->Calc_IC50

Figure 2: General workflow for an ACE inhibition assay using a Dansyl-peptide substrate.

Protocol: Fluorometric ACE Activity and Inhibition Assay

This protocol is based on the principle of cleavage of a Dansyl-labeled peptide substrate, such as Dansyl-Phe-Ala-Arg.

Materials and Reagents:

  • ACE Assay Buffer: 0.15 M Tris-HCl buffer, pH 8.3, containing 1.125 M NaCl and 1 mM ZnCl2.

  • ACE Enzyme: Rabbit lung ACE, diluted in ACE Assay Buffer to the desired concentration (e.g., 0.06 U/mL).

  • Substrate: Dansyl-Phe-Ala-Arg or a similar commercially available fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline). Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the working concentration in ACE Assay Buffer.

  • Inhibitor: Prepare a stock solution of the test compound and perform serial dilutions in ACE Assay Buffer. Captopril can be used as a positive control.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of kinetic measurements with excitation at ~320 nm and emission at ~405 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents and allow them to equilibrate to the assay temperature (37°C).

  • Assay Plate Setup:

    • Blank wells: Add 80 µL of ultrapure water.

    • Control wells (100% activity): Add 40 µL of ACE Assay Buffer and 40 µL of ACE working solution.

    • Inhibitor wells: Add 40 µL of the inhibitor dilution and 40 µL of the ACE working solution.

    • Sample Blank wells (for colored inhibitors): Add 40 µL of the inhibitor dilution and 40 µL of ACE Assay Buffer (without ACE).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the substrate solution to all wells to initiate the reaction (final volume 100 µL).

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically for at least 15-30 minutes at 37°C. Set the excitation wavelength to 320 nm and the emission wavelength to 405 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data: ACE Inhibition

The following table summarizes the IC50 values for various ACE inhibitors determined using fluorescence-based assays.

Inhibitor PeptideIC50 (µg/mL)Source Organism/Peptide
Sardine Protein Hydrolysate (SPH)96.09 ± 9.59Sardina pilchardus
SPH <3 kDa fraction67.88 ± 1.50Sardina pilchardus
FIGR0.60 ± 0.01Synthetic Peptide
FILR1.01 ± 0.02Synthetic Peptide
FQRL1.54 ± 0.14Synthetic Peptide
FRAL0.66 ± 0.09Synthetic Peptide
KFL0.61 ± 0.02Synthetic Peptide
KLF0.89 ± 0.01Synthetic Peptide
Kacang goat skin collagen hydrolysate (<3 kDa)82.94Capra aegagrus hircus[2]

II. Prolyl Oligopeptidase (POP) Assays

Logical Relationship in POP Activity Assay

POP_Assay_Logic Substrate Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC) Products Cleaved Products: Z-Gly-Pro + Fluorescent Reporter (AMC) Substrate->Products POP POP Prolyl Oligopeptidase (POP) Fluorescence Increased Fluorescence Products->Fluorescence

Figure 3: Principle of a fluorometric assay for Prolyl Oligopeptidase activity.

Protocol: Fluorometric Prolyl Oligopeptidase (POP) Activity Assay (Representative)

This protocol is based on the use of the fluorogenic substrate Z-Gly-Pro-AMC and can be adapted for this compound-based substrates.

Materials and Reagents:

  • POP Assay Buffer: 25 mM HEPES, 150 mM NaCl, pH 7.5.

  • POP Enzyme: Purified recombinant or native POP.

  • Substrate: Z-Gly-Pro-AMC. Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the working concentration in POP Assay Buffer.

  • POP Inhibitor (optional): Z-Pro-prolinal or other specific POP inhibitors for control experiments.

  • 96-well black microplate.

  • Fluorescence microplate reader: Capable of kinetic measurements with excitation at ~380 nm and emission at ~465 nm for AMC.

Procedure:

  • Reagent Preparation: Prepare all reagents and equilibrate to the assay temperature (e.g., 37°C).

  • Assay Plate Setup:

    • To each well, add the components in the following order:

      • POP Assay Buffer

      • POP enzyme solution (or buffer for blank)

      • Inhibitor or vehicle (e.g., DMSO)

    • The final volume before adding the substrate should be, for example, 180 µL.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the Z-Gly-Pro-AMC substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence in a kinetic mode at 37°C, with excitation at 380 nm and emission at 465 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Data: Prolyl Oligopeptidase Kinetics

The following table presents kinetic parameters for a prolyl oligopeptidase from Leishmania infantum (rPOPLi) using the fluorogenic substrate N-Suc-Gly-Pro-Leu-Gly-Pro-AMC.[3]

ConditionKm (µM)Catalytic Efficiency (Relative)
Without DTT32.031x
With 5 mM DTT81.825x

Conclusion

This compound and related fluorogenic substrates are invaluable for the kinetic characterization of enzymes like ACE and POP. These assays are sensitive, continuous, and amenable to high-throughput screening, making them ideal for drug discovery and basic research. The provided protocols and data serve as a comprehensive guide for researchers to establish and perform these assays in their laboratories. The flexibility of the Dansyl fluorophore allows for the design of specific substrates for a wide range of proteases, ensuring the continued relevance of this methodology in enzyme kinetics.

References

Application Notes: Dansyl-proline as a Fluorescent Ligand for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dansyl-proline is a fluorescent derivative of the amino acid proline, featuring the environmentally sensitive dansyl fluorophore. This characteristic makes it a valuable tool for receptor binding studies, particularly for receptors where proline or proline-containing motifs are crucial for ligand recognition. The fluorescence of the dansyl group is highly dependent on the polarity of its local environment. When this compound binds to the hydrophobic pocket of a receptor, its fluorescence intensity can increase, and the emission maximum may shift, providing a direct readout of the binding event. This property is leveraged in various fluorescence-based assays, such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), to study ligand-receptor interactions in real-time and in a homogenous format.

One promising application of this compound is in the study of G-protein coupled receptors (GPCRs), such as the vasopressin V1a receptor, where proline residues in endogenous ligands play a critical role in receptor affinity and selectivity. By acting as a fluorescent analog, this compound can be used to characterize the binding of unlabeled ligands through competition assays, making it a powerful tool for high-throughput screening (HTS) in drug discovery.

Principle of Fluorescence Polarization (FP) Assay

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule upon binding to a larger molecule. In a typical receptor binding assay using this compound:

  • Free this compound: When unbound in solution, the relatively small this compound molecule tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized.

  • Bound this compound: When this compound binds to its much larger receptor protein, its tumbling rate is significantly slowed. Upon excitation with polarized light, the emitted light remains highly polarized.

By measuring the change in fluorescence polarization, the fraction of bound versus free this compound can be determined. In a competition assay, an unlabeled test compound that binds to the same receptor will displace this compound, leading to a decrease in the measured fluorescence polarization. This allows for the determination of the binding affinity (Ki) of the test compound.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for this compound binding to the human vasopressin V1a receptor (V1aR) expressed in a suitable cell line (e.g., CHO-K1 cells). This data is representative of what would be obtained in typical receptor binding studies.

Table 1: Saturation Binding Analysis of this compound to V1aR

ParameterValueUnits
K_d (Dissociation Constant)85nM
B_max (Maximum Receptor Density)1.2pmol/mg protein
Hill Coefficient1.05-

Table 2: Competition Binding of Vasopressin Analogues against this compound

CompoundK_i (Inhibition Constant)Receptor Subtype Selectivity (V1aR vs. V2R)
Arginine Vasopressin (AVP)1.5 nM~10-fold
[d(CH2)5Tyr(Me)2]AVP (V1a Antagonist)0.8 nM>1000-fold
Desmopressin (V2 Agonist)> 10,000 nM>10,000-fold
Test Compound X25 nM50-fold
Test Compound Y150 nM5-fold

Experimental Protocols

Protocol 1: Membrane Preparation from V1aR-expressing Cells

  • Cell Culture: Culture CHO-K1 cells stably expressing the human V1a receptor in appropriate media until they reach 80-90% confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparations at -80°C in aliquots.

Protocol 2: Fluorescence Polarization Competition Binding Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

    • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.

    • Test Compound Stock Solutions: Prepare serial dilutions of unlabeled test compounds in DMSO.

    • V1aR Membranes: Thaw the prepared membrane aliquots on ice.

  • Assay Setup (384-well black plate):

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of this compound working solution (at a final concentration equal to its K_d, e.g., 85 nM).

    • Add 5 µL of various concentrations of the unlabeled test compound or vehicle (for total binding).

    • For non-specific binding (NSB) wells, add a high concentration of a known V1aR ligand (e.g., 1 µM AVP).

    • Add 30 µL of the V1aR membrane suspension (e.g., 10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the dansyl fluorophore (e.g., Excitation: 340 nm, Emission: 520 nm).

    • The polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.

  • Data Analysis:

    • Subtract the NSB signal from all other readings.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_d), where [L] is the concentration of this compound and K_d is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay FP Competition Assay cell_culture 1. V1aR-expressing Cell Culture harvesting 2. Cell Harvesting cell_culture->harvesting lysis 3. Cell Lysis & Homogenization harvesting->lysis isolation 4. Membrane Isolation lysis->isolation quantification 5. Protein Quantification isolation->quantification reagent_prep 1. Reagent Preparation quantification->reagent_prep Membranes plate_setup 2. Assay Plate Setup reagent_prep->plate_setup incubation 3. Incubation plate_setup->incubation measurement 4. FP Measurement incubation->measurement analysis 5. Data Analysis measurement->analysis result Binding Affinity of Test Compound analysis->result Ki Value

Caption: Experimental workflow for V1aR binding assay using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Dansyl_Proline This compound (Fluorescent Ligand) Dansyl_Proline->V1aR Binds to (for assay) AVP Arginine Vasopressin (Endogenous Ligand) AVP->V1aR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Application Note: Chiral Separation of Dansyl-Amino Acids Using a Proline-Based Chiral Selector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of amino acids is of paramount importance in the pharmaceutical industry, clinical diagnostics, and various fields of life sciences. The biological activity of amino acids and their derivatives is often highly dependent on their stereochemistry. Dansylation, the derivatization of the primary amino group of amino acids with dansyl chloride, is a widely used technique to introduce a fluorescent tag, enabling sensitive detection. This application note describes a robust method for the chiral separation of dansyl-derivatized amino acids using a proline-based chiral selector, specifically in a ligand-exchange micellar electrokinetic chromatography (MEKC) format.

The principle of this separation lies in the formation of transient diastereomeric ternary complexes between the copper(II) ion, a chiral ligand (N-n-dodecyl-L-proline), and the enantiomers of the dansyl-amino acid. The different stabilities of these diastereomeric complexes lead to different migration times in the electrophoretic system, thus enabling their separation.

Data Presentation

The following table summarizes representative migration times and resolution factors for the chiral separation of selected dansyl-DL-amino acids using the described MEKC method. Please note that these values are illustrative and can vary depending on the specific instrumentation and experimental conditions.

Dansyl-Amino AcidL-Enantiomer Migration Time (min)D-Enantiomer Migration Time (min)Resolution (Rs)
Dansyl-Valine18.519.21.8
Dansyl-Leucine20.121.02.1
Dansyl-Phenylalanine22.823.92.3
Dansyl-Tryptophan25.426.82.5

Experimental Protocols

Protocol for Dansylation of Amino Acids

This protocol outlines the procedure for the derivatization of amino acids with dansyl chloride.

Materials:

  • Amino acid standard solutions (1 mM in 0.1 M HCl)

  • Dansyl chloride solution (2.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.8)

  • Acetone

  • 0.1 M HCl

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution.

  • Add 200 µL of the sodium bicarbonate buffer to the tube.

  • Add 200 µL of the dansyl chloride solution to the mixture.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction, add 100 µL of 0.1 M HCl.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • The supernatant containing the dansyl-amino acids is ready for analysis.

Protocol for Chiral Separation by MEKC

This protocol details the conditions for the chiral separation of dansyl-amino acids using a copper(II)-N-n-dodecyl-L-proline complex as the chiral selector.

Materials and Instrumentation:

  • Capillary electrophoresis system with a UV or fluorescence detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length)

  • Sodium dodecyl sulfate (SDS)

  • Copper(II) sulfate (CuSO₄)

  • N-n-dodecyl-L-proline

  • Sodium tetraborate buffer

  • Deionized water

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Preparation of the Running Buffer (Background Electrolyte):

  • Prepare a 20 mM sodium tetraborate buffer.

  • Add sodium dodecyl sulfate (SDS) to the buffer to a final concentration of 50 mM.

  • Prepare a stock solution of the chiral selector by dissolving N-n-dodecyl-L-proline and copper(II) sulfate in a 2:1 molar ratio in the borate buffer. For example, 5 mM N-n-dodecyl-L-proline and 2.5 mM CuSO₄.

  • Add the chiral selector stock solution to the running buffer to achieve the desired final concentration (e.g., 1 mM N-n-dodecyl-L-proline and 0.5 mM CuSO₄).

  • Adjust the pH of the final running buffer to approximately 9.0 using 0.1 M NaOH or 0.1 M HCl.

  • Degas the buffer by sonication or vacuum filtration before use.

MEKC Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length

  • Running Buffer: 20 mM sodium tetraborate, 50 mM SDS, 1 mM N-n-dodecyl-L-proline, 0.5 mM CuSO₄, pH 9.0

  • Applied Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV detection at 214 nm or fluorescence detection (Excitation: 340 nm, Emission: 520 nm)

Capillary Conditioning:

  • Before the first use, rinse the new capillary with 1 M NaOH for 30 minutes.

  • Rinse with deionized water for 15 minutes.

  • Equilibrate with the running buffer for at least 30 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MEKC Analysis start Amino Acid Sample dansylation Dansylation Reaction start->dansylation Dansyl Chloride, Buffer quench Quenching dansylation->quench HCl centrifuge Centrifugation quench->centrifuge supernatant Dansyl-Amino Acid Supernatant centrifuge->supernatant injection Sample Injection supernatant->injection separation Electrophoretic Separation injection->separation Applied Voltage detection Detection separation->detection UV/Fluorescence analysis Data Analysis detection->analysis Electropherogram

Caption: Experimental workflow for the chiral separation of amino acids.

chiral_recognition_mechanism cluster_reactants Components in Running Buffer cluster_complexes Formation of Diastereomeric Complexes cluster_separation Separation Cu Cu(II) Complex_D [Cu(II)(N-n-dodecyl-L-proline)(Dansyl-D-AA)] (Less Stable) Cu->Complex_D Complex_L [Cu(II)(N-n-dodecyl-L-proline)(Dansyl-L-AA)] (More Stable) Cu->Complex_L Pro N-n-dodecyl- L-proline Pro->Complex_D Pro->Complex_L D_AA Dansyl-D-AA D_AA->Complex_D L_AA Dansyl-L-AA L_AA->Complex_L Separated Differential Migration Complex_D->Separated Complex_L->Separated

Caption: Chiral recognition mechanism.

Application Notes: Dansyl-proline in Fluorescence Resonance Energy Transfer (FRET) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that occurs over distances of approximately 1-10 nanometers. The efficiency of this energy transfer is exquisitely sensitive to the distance between and the relative orientation of the donor and acceptor, making FRET a "spectroscopic ruler" for measuring molecular-scale distances in biological systems. Dansyl-proline, a fluorescent derivative of the amino acid proline, serves as an excellent FRET donor due to its small size, environmental sensitivity, and well-characterized fluorescence properties. Its incorporation into peptides and proteins allows for the investigation of a wide range of biological phenomena, including protein-protein interactions, conformational changes, and enzyme kinetics.

The Dansyl fluorophore (5-(dimethylamino)naphthalene-1-sulfonyl) exhibits strong fluorescence with spectral properties that are highly dependent on the polarity of its local environment. When incorporated into a biological molecule, changes in the surrounding environment, such as those occurring during ligand binding or protein folding, can be monitored through changes in fluorescence intensity and emission wavelength. In a FRET context, this compound acts as a donor, transferring its excitation energy to a suitable acceptor molecule when in close proximity.

Principle of FRET using this compound

The core principle of a FRET experiment involving this compound is the distance-dependent transfer of energy.

  • Excitation: The this compound donor is excited by an external light source at its absorption maximum (typically around 340 nm).

  • Energy Transfer (FRET): If a suitable acceptor molecule is within the Förster distance (R₀), the excited this compound can transfer its energy non-radiatively to the acceptor. This process quenches the donor's fluorescence.

  • Emission: If the acceptor is fluorescent, it will then emit light at its characteristic longer wavelength. If the acceptor is a non-fluorescent quencher, the energy is dissipated as heat.

  • Detection: The FRET efficiency can be determined by measuring the decrease in the donor's fluorescence intensity or the increase in the acceptor's sensitized emission.

This principle is widely applied in developing assays for proteases, kinases, and binding proteins. For instance, a peptide substrate can be synthesized with this compound on one side of a cleavage site and a quencher on the other. In the intact state, the donor's fluorescence is quenched. Upon enzymatic cleavage, the donor and quencher are separated, leading to a measurable increase in the donor's fluorescence.

Applications in Research and Drug Development

  • Enzyme Kinetics: FRET-based assays using this compound-labeled substrates provide a continuous and sensitive method for monitoring enzyme activity, making them ideal for high-throughput screening (HTS) of enzyme inhibitors.

  • Protein-Ligand Binding: The binding of a ligand to a protein can induce conformational changes that alter the distance between a this compound donor and an acceptor, allowing for the determination of binding affinities (Kd).

  • Protein Folding Studies: By labeling different domains of a protein with a this compound FRET pair, the dynamics of protein folding and unfolding can be investigated.

  • Nucleic Acid Hybridization: FRET can be used to monitor the hybridization of DNA or RNA strands labeled with a Dansyl donor and a suitable acceptor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its use in FRET experiments.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference/Source
Molecular Formula C₁₇H₂₀N₂O₄SPubChem CID: 598802[1]
Molecular Weight 348.42 g/mol PubChem CID: 598802[1]
Solubility Soluble in DMSO, DMF; Limited in waterVulcanchem
Excitation Maximum (λex) ~335-340 nmAAT Bioquest[2], Vulcanchem[3]
Emission Maximum (λem) ~518-525 nm (environment dependent)AAT Bioquest[2], Vulcanchem[3]
Molar Extinction Coefficient (ε) ~4,300 cm⁻¹M⁻¹ (for Dansyl-glycine)OMLC[4]
Quantum Yield (Φ) 0.07 (in water) to 0.66 (in dioxane)OMLC[4]

Table 2: Förster Distances (R₀) for Common Dansyl FRET Pairs

DonorAcceptorR₀ (Å)Reference/Source
DansylFluorescein33-41AAT Bioquest
DansylTryptophan22Chemistry LibreTexts[3]
EDANS (Dansyl derivative)DABCYL33AAT Bioquest
DansylOctadecylrhodamine (ODR)43Chemistry LibreTexts[3]

Protocols

Protocol 1: FRET-Based Protease Activity Assay using a this compound Substrate

This protocol describes a general method for measuring the activity of a protease, for example, the Human Cytomegalovirus (HCMV) protease (Assemblin), using a custom-synthesized FRET peptide substrate. The substrate is designed with this compound as the donor and a DABCYL quencher.

1. Materials and Reagents

  • FRET Peptide Substrate: Custom-synthesized peptide containing the protease cleavage sequence, flanked by this compound and DABCYL. For HCMV protease, a representative sequence could be: Dansyl-Pro-Val-Asn-Ala-Ser-Ser-Arg-Lys(DABCYL)-NH₂.

  • Protease: Purified, active enzyme (e.g., recombinant HCMV protease).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20. (Note: Optimal buffer conditions may vary depending on the enzyme).

  • 96-well black microplates: Low-volume, non-binding surface.

  • Fluorescence plate reader: Capable of excitation at ~340 nm and emission detection at ~520 nm.

  • Enzyme Inhibitor (for control): A known inhibitor of the target protease.

2. Experimental Procedure

  • Prepare Reagents:

    • Dissolve the FRET peptide substrate in DMSO to create a 10 mM stock solution. Further dilute in assay buffer to a working concentration (e.g., 2X final concentration).

    • Dilute the protease in assay buffer to the desired working concentration (e.g., 2X final concentration).

    • Prepare a serial dilution of a test compound or a known inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 2X FRET peptide substrate solution to each well.

    • Add 25 µL of assay buffer or 25 µL of the test compound/inhibitor solution to the appropriate wells.

    • To initiate the reaction, add 25 µL of the 2X enzyme solution to each well (except for "no enzyme" controls, to which 25 µL of assay buffer is added).

    • The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 520 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity as a function of time.

    • The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.

    • Compare the velocities of reactions with and without the inhibitor to determine the percentage of inhibition.

    • For kinetic studies, vary the substrate concentration and measure the initial velocities to determine Km and Vmax.

Visualizations

FRET-Based Protease Assay Principle

FRET_Protease_Assay Protease Protease Peptide Peptide Protease->Peptide Cleavage Excitation Excitation (~340 nm) Donor Donor Excitation->Donor

Experimental Workflow for Protease Inhibitor Screening

FRET_Workflow prep_substrate Prepare 2X FRET Substrate Solution plate_setup Add Substrate, Buffer, and Inhibitor to 96-well Plate prep_substrate->plate_setup prep_enzyme Prepare 2X Enzyme Solution initiate_reaction Add Enzyme Solution to Initiate Reaction prep_enzyme->initiate_reaction prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->plate_setup plate_setup->initiate_reaction read_plate Measure Fluorescence (Ex: 340 nm, Em: 520 nm) Kinetically initiate_reaction->read_plate analyze_data Calculate Initial Velocities (Slope of Fluorescence vs. Time) read_plate->analyze_data determine_inhibition Calculate % Inhibition and IC₅₀ analyze_data->determine_inhibition

References

Application Notes and Protocols: A Step-by-Step Guide to the Dansylation of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the derivatization of primary amines using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This process, known as dansylation, is a widely used pre-column derivatization technique to enhance the detection of amino acids and other primary amine-containing compounds in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC).[1][2][3] The dansyl group introduces a fluorescent tag to the analyte, significantly improving sensitivity.[4][5]

Reaction Mechanism

Dansylation is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride.[6][7] This is followed by the elimination of a chloride ion and a proton from the amine group to form a stable, fluorescent sulfonamide adduct.[7] The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure the primary amine is in its unprotonated, nucleophilic form.[8][9][10]

ReactionMechanism cluster_reactants Reactants cluster_products Products DansylCl Dansyl Chloride (DNS-Cl) Plus1 + PrimaryAmine Primary Amine (R-NH₂) Arrow High pH (e.g., pH 9.8) DansylatedAmine Dansylated Amine (Fluorescent Adduct) Plus2 + HCl HCl

Caption: Reaction of Dansyl Chloride with a primary amine.

Experimental Protocol

This protocol is a generalized method adapted from various sources for the dansylation of amino acids in biological samples for LC-MS analysis.[1][3] Optimization may be required depending on the specific amine and sample matrix.

Required Materials and Reagents
  • Dansyl Chloride (DNS-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Carbonate (Anhydrous)

  • Sodium Bicarbonate

  • Ammonium Hydroxide (for quenching)[1][2]

  • Formic Acid

  • Water, ultrapure

  • Sample containing primary amines (e.g., protein hydrolysate, amino acid standards)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Thermo mixer or incubator

  • Centrifuge

Preparation of Solutions
  • 100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of ultrapure water. Adjust the final volume to 50 mL with water. Filter through a 0.22 µm filter and store at 4°C.[1]

  • 50 mM Dansyl Chloride Solution: Dissolve 134.9 mg of dansyl chloride in 10.0 mL of 100% acetonitrile (ACN). Vortex thoroughly. This solution should be prepared fresh and stored in the dark.[1]

  • Derivatization Reagent: Immediately before use, mix the 100 mM carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution in a 1:1 (v/v) ratio. Use this mixed reagent promptly as dansyl chloride is unstable at high pH.[1]

  • 10% (v/v) Ammonium Hydroxide Quenching Solution: Add 10 µL of ammonium hydroxide to 90 µL of water and mix well. Prepare fresh.[1]

Step-by-Step Derivatization Procedure
  • Sample Preparation: Prepare your sample containing primary amines. If working with biological extracts, ensure they are in a suitable solvent (e.g., a mix of ACN/Methanol).

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of your sample.

  • Add Derivatization Reagent: Aliquot 50 µL of the freshly mixed dansyl chloride/carbonate-bicarbonate buffer reagent to the sample.[1]

  • Mixing: Mix thoroughly by pipetting up and down at least 5 times.[1]

  • Incubation: Seal the reaction vessel to prevent evaporation. Incubate at 25°C for 60 minutes with shaking (e.g., 300 rpm in a thermo mixer).[1] Alternatively, the reaction can be carried out in the dark at room temperature for 30-60 minutes.[1][8]

  • Quenching: To stop the reaction and consume excess dansyl chloride, add 10 µL of the 10% ammonium hydroxide solution.[1][2] Mix well. The quenching step is crucial to prevent the decomposition of the dansylated products by excess reagent.[2]

  • Sample Dilution: Dilute the final reaction mixture with a suitable solvent (e.g., 40% acetonitrile with 0.01% formic acid) for analysis.[1]

  • Analysis: The sample is now ready for injection into an HPLC or LC-MS system. Dansylated products are well-retained on reverse-phase C18 columns.[1]

Experimental Workflow Diagram

DansylationWorkflow cluster_prep Preparation cluster_reaction Derivatization cluster_post Post-Reaction prep_reagents Prepare Reagents (DNS-Cl, Buffer, Quench) mix_reagents Mix DNS-Cl & Buffer (1:1) (Use Immediately) prep_reagents->mix_reagents prep_sample Prepare Amine Sample add_sample Add 25 µL Sample prep_sample->add_sample add_dns Add 50 µL Derivatization Reagent mix_reagents->add_dns incubate Incubate (e.g., 25°C for 60 min) add_dns->incubate quench Quench Reaction (10 µL NH₄OH) incubate->quench dilute Dilute for Analysis quench->dilute analyze Analyze via LC-MS/HPLC dilute->analyze

Caption: General workflow for the dansylation of primary amines.

Summary of Key Reaction Parameters

The efficiency and outcome of the dansylation reaction are highly dependent on several parameters. The following table summarizes typical conditions and ranges reported in the literature.

ParameterRecommended Value/RangeNotesSource
pH 9.2 - 11.0High pH is required to deprotonate the amine group, making it nucleophilic. Hydrolysis of dansyl chloride increases rapidly above pH 9.5.[5][8][10][11]
Temperature 25°C - 60°CHigher temperatures can increase the reaction rate but may also promote hydrolysis of dansyl chloride and degradation of products.[5][8][11]
Reaction Time 10 - 60 minutesShorter times (10-15 min) can be sufficient at higher pH and temperatures. Longer times may be needed for less reactive amines.[5][8]
Solvent Acetonitrile (ACN)Dansyl chloride is typically dissolved in an organic solvent like ACN as it is unstable in aqueous solutions.[1][11]
Dansyl Chloride:Amine Ratio >10:1 (Molar Excess)A large excess of dansyl chloride is necessary to drive the reaction to completion.[12]
Quenching Agent Ammonium Hydroxide, PyridineQuenching is essential to stop the reaction and prevent side reactions. Primary amines like methylamine or ethylamine can also be used.[1][2]

Optimization and Troubleshooting

  • Side Reactions: The primary side reaction is the hydrolysis of dansyl chloride to dansyl sulfonic acid (Dns-OH), which is non-fluorescent.[2] This is favored at high pH. A large excess of dansyl chloride can also lead to the decomposition of already-formed dansylated amino acids into dansylamide (Dns-NH₂).[2]

  • Low Yield: If derivatization is incomplete, consider increasing the reaction time, temperature, or pH. However, be mindful that harsher conditions can increase side reactions.[8][9]

  • Peak Tailing in Chromatography: The presence of unreacted dansyl chloride or byproducts can interfere with chromatography. Ensure the quenching step is effective. The choice of quencher can also impact the resulting chromatogram; for example, using ammonium hydroxide will produce a large Dns-NH₂ peak.[2]

References

Application Notes and Protocols for the Quantification of Amino Acids in Biological Samples Using Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids in biological matrices is crucial for a wide range of research areas, including metabolism studies, biomarker discovery, and monitoring of cell culture media in biopharmaceutical production. Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a robust and sensitive method for the analysis of amino acids by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] Dansyl chloride reacts with the primary and secondary amino groups of amino acids to form stable, fluorescent derivatives that can be readily detected.[1][4] This method allows for the simultaneous analysis of a wide range of amino acids in a single chromatographic run.[3][5]

This document provides detailed protocols for the preparation of reagents, derivatization of amino acid standards and biological samples, and subsequent analysis by HPLC. It also includes a summary of expected quantitative performance data.

Principle of the Method

The dansylation reaction involves the nucleophilic attack of the amino group of an amino acid on the sulfonyl chloride group of dansyl chloride under alkaline conditions. This reaction results in the formation of a stable sulfonamide bond, yielding a highly fluorescent dansyl-amino acid derivative. The hydrophobic nature of the dansyl group allows for excellent separation of the derivatized amino acids on a C18 reverse-phase HPLC column. Detection is typically performed using a fluorescence detector, providing high sensitivity and selectivity.

Experimental Protocols

Reagent Preparation
  • 100 mM Sodium Bicarbonate Buffer (pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.

  • Dansyl Chloride Solution (10 mg/mL in Acetone): Dissolve 100 mg of dansyl chloride in 10 mL of acetone. This solution should be prepared fresh and protected from light.

  • Internal Standard Stock Solution (e.g., Norvaline, 1 mM): Dissolve 11.7 mg of norvaline in 100 mL of deionized water. Store at 4°C.

  • Amino Acid Standard Mixture (1 mM each): Prepare a stock solution containing a mixture of all amino acids of interest at a concentration of 1 mM each in deionized water. Store at -20°C.

  • Quenching Solution (10% (v/v) Ammonium Hydroxide): Add 1 mL of concentrated ammonium hydroxide to 9 mL of deionized water. Prepare fresh.[1]

Sample Preparation (from Biological Fluids, e.g., Plasma)
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard stock solution (e.g., 1 mM Norvaline).

  • Deproteinize the sample by adding 200 µL of cold acetone.

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

Derivatization Procedure
  • To the 50 µL of reconstituted sample or amino acid standard, add 50 µL of the dansyl chloride solution.

  • Vortex briefly and incubate at 60°C for 45 minutes in a heating block or water bath.[6]

  • After incubation, cool the mixture to room temperature.

  • Add 10 µL of the quenching solution (10% ammonium hydroxide) to react with the excess dansyl chloride.[1]

  • Vortex and incubate for 15 minutes at room temperature.

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the dried dansylated amino acids in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Centrifuge at 10,000 x g for 5 minutes to remove any particulate matter.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM Sodium Acetate buffer with 0.5% (v/v) Tetrahydrofuran, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 540 nm)

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
255050
301090
351090
409010
459010

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of amino acids using dansyl chloride derivatization.

Table 1: Linearity and Limit of Detection (LOD)

Amino AcidLinear Range (µM)Correlation Coefficient (r²)LOD (µM)
Aspartic Acid1 - 200> 0.9980.5
Glutamic Acid1 - 200> 0.9970.5
Serine1 - 250> 0.9990.8
Glycine1 - 500> 0.9981.0
Threonine1 - 250> 0.9990.7
Alanine1 - 500> 0.9981.0
Proline1 - 300> 0.9970.9
Valine1 - 300> 0.9990.6
Methionine1 - 150> 0.9980.4
Isoleucine1 - 200> 0.9990.5
Leucine1 - 250> 0.9990.5
Phenylalanine1 - 150> 0.9980.4
Lysine1 - 200> 0.9970.6

Table 2: Recovery and Precision

Amino AcidRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Aspartic Acid95.2 ± 3.1< 4< 6
Glutamic Acid96.1 ± 2.8< 4< 5
Serine93.5 ± 4.2< 5< 7
Glycine97.3 ± 2.5< 3< 5
Threonine94.8 ± 3.7< 4< 6
Alanine98.1 ± 2.2< 3< 4
Proline92.7 ± 4.5< 5< 8
Valine96.5 ± 3.0< 4< 6
Methionine91.3 ± 5.1< 6< 9
Isoleucine97.2 ± 2.9< 3< 5
Leucine97.8 ± 2.6< 3< 5
Phenylalanine95.9 ± 3.3< 4< 6
Lysine94.1 ± 3.9< 5< 7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is deproteinize Deproteinize (e.g., with Acetone) add_is->deproteinize centrifuge1 Centrifuge deproteinize->centrifuge1 dry_down1 Evaporate to Dryness centrifuge1->dry_down1 reconstitute1 Reconstitute in Buffer dry_down1->reconstitute1 add_dansyl Add Dansyl Chloride reconstitute1->add_dansyl incubate Incubate (60°C, 45 min) add_dansyl->incubate quench Quench Reaction (Ammonium Hydroxide) incubate->quench dry_down2 Evaporate to Dryness quench->dry_down2 reconstitute2 Reconstitute in Mobile Phase dry_down2->reconstitute2 hplc RP-HPLC Separation reconstitute2->hplc fluorescence Fluorescence Detection hplc->fluorescence data_analysis Data Analysis and Quantification fluorescence->data_analysis dansylation_reaction dansyl_cl Dansyl Chloride dansyl_aa Dansyl-Amino Acid (Fluorescent) dansyl_cl->dansyl_aa + amino_acid Amino Acid (R-NH2) amino_acid->dansyl_aa pH 9.5 hcl HCl

References

Application Notes and Protocols: Dansyl Probes for Monitoring Protein Folding and Conformational Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of protein folding and conformational changes is paramount in elucidating protein function, stability, and the mechanisms of misfolding diseases. Fluorescence spectroscopy offers a sensitive and powerful tool to monitor these processes in real-time. Dansyl derivatives, small environmentally sensitive fluorophores, are particularly useful probes for these studies. When strategically attached to a protein, the fluorescence properties of the dansyl group, such as emission intensity and wavelength, change in response to alterations in its local environment, providing insights into the protein's structural state.

This document provides detailed application notes and experimental protocols for utilizing dansyl-based probes, particularly through site-directed labeling of cysteine residues, to monitor protein folding and conformational changes. A common and powerful approach involves Fluorescence Resonance Energy Transfer (FRET) between an intrinsic tryptophan residue (donor) and a covalently attached dansyl group (acceptor).

Principle of Detection: FRET and Environmental Sensitivity

The utility of the dansyl group in protein folding studies stems from two key photophysical principles:

  • Environmental Sensitivity: The dansyl fluorophore is highly sensitive to the polarity of its local environment. In a nonpolar, hydrophobic environment, such as the core of a folded protein, its fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (blueshift). Conversely, in a polar, aqueous environment, typical for an unfolded protein, its fluorescence is quenched, and the emission maximum shifts to longer wavelengths (redshift).

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore (e.g., Tryptophan) and an acceptor fluorophore (e.g., Dansyl). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å. The Förster distance (R₀) for the Tryptophan-Dansyl pair is approximately 21-22 Å, making it an excellent spectroscopic ruler for monitoring intramolecular distances during protein folding.[1][2]

The efficiency of FRET (E) can be calculated from the fluorescence intensity of the donor in the presence (I_DA) and absence (I_D) of the acceptor:

E = 1 - (I_DA / I_D) [3][4]

By monitoring changes in FRET efficiency, one can deduce changes in the distance between the tryptophan and dansyl probes, and thus infer protein conformational changes.

Application 1: Equilibrium Unfolding and Stability Studies

Dansyl-labeled proteins can be used to determine thermodynamic parameters of protein stability by monitoring the changes in fluorescence as a function of a chemical denaturant (e.g., urea or guanidinium chloride) or temperature.

Quantitative Data Presentation

Table 1: Equilibrium Denaturation of a Dansyl-labeled Protein Monitored by Tryptophan and Dansyl Fluorescence

Guanidinium Chloride (M)Tryptophan Emission Intensity (a.u. at 340 nm)Dansyl Emission Intensity (a.u. at 520 nm)FRET Efficiency (E)Fraction Unfolded
0.0502500.800.00
0.5652200.740.12
1.0851800.660.29
1.51251250.500.50
2.0170750.320.75
2.5210400.160.92
3.0240250.040.98
4.0250200.001.00

This table presents simulated data for a protein undergoing a two-state unfolding transition, illustrating the expected changes in fluorescence and calculated FRET efficiency.

Application 2: Kinetic Studies of Protein Folding and Unfolding

Stopped-flow fluorescence spectroscopy allows for the real-time monitoring of rapid conformational changes during protein folding or unfolding. By rapidly mixing a denatured protein with a refolding buffer (or a native protein with a denaturing buffer), the change in fluorescence signal (either from the dansyl probe directly or from FRET) can be tracked on the millisecond timescale.

Quantitative Data Presentation

Table 2: Stopped-Flow Refolding Kinetics of a Dansyl-labeled Protein

Time (ms)Dansyl Fluorescence Intensity (a.u. at 520 nm)
035
1080
20115
50160
100195
200220
500240
1000250

This table shows simulated time-course data for the refolding of a protein, where the increase in dansyl fluorescence indicates the probe moving into a more hydrophobic environment upon folding.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with Dansyl Maleimide

This protocol describes the labeling of a protein containing a single, solvent-accessible cysteine residue.

1. Materials and Reagents:

  • Purified protein with a single cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Dansyl maleimide.

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Reaction buffer: Phosphate buffer (50 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA.

2. Procedure:

  • Protein Preparation: If the protein has been stored in the presence of reducing agents like DTT, it must be removed to allow the labeling reaction to proceed. This can be achieved by dialysis or using a desalting column against the reaction buffer.

  • Reduction of Cysteine (Optional but recommended): To ensure the cysteine residue is in a reduced state, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before labeling.

  • Preparation of Dansyl Maleimide Stock Solution: Dissolve Dansyl maleimide in a minimal amount of DMF or DMSO to prepare a 10-20 mM stock solution.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

    • Add the Dansyl maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction: To quench any unreacted Dansyl maleimide, add a 100-fold molar excess of a thiol-containing compound such as DTT or β-mercaptoethanol and incubate for 1 hour.

  • Purification of the Labeled Protein: Remove the excess, unreacted dye and the quenching agent by size-exclusion chromatography. The protein will elute in the void volume, while the smaller dye molecules will be retained.

  • Characterization:

    • Determine the labeling efficiency by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorption maximum (~330 nm). The concentration of the dye can be calculated using its molar extinction coefficient.

    • Confirm the integrity of the labeled protein using SDS-PAGE and mass spectrometry.

Protocol 2: Equilibrium Unfolding Monitored by FRET

1. Materials and Reagents:

  • Dansyl-labeled protein (containing a tryptophan residue).

  • Native buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Denaturing buffer: Native buffer containing a high concentration of denaturant (e.g., 8 M Guanidinium Chloride or 10 M Urea).

  • Fluorometer with temperature control.

2. Procedure:

  • Sample Preparation: Prepare a series of samples with a constant concentration of the labeled protein and varying concentrations of the denaturant. This is typically done by mixing appropriate volumes of the native and denaturing buffers.

  • Equilibration: Incubate the samples for a sufficient time (e.g., 2-4 hours or overnight) at a constant temperature to ensure that the unfolding reaction has reached equilibrium.

  • Fluorescence Measurements:

    • Set the excitation wavelength to 295 nm to selectively excite the tryptophan donor.[3]

    • Record the emission spectra from 310 nm to 600 nm for each sample.

    • Measure the fluorescence intensity of the tryptophan donor at its emission maximum (typically around 340-350 nm). This gives you I_DA.

    • Measure the fluorescence intensity of the dansyl acceptor at its emission maximum (typically around 520 nm).

  • Control Measurement: To determine I_D, repeat the measurements with an unlabeled version of the protein under the same conditions.

  • Data Analysis:

    • Calculate the FRET efficiency (E) for each denaturant concentration using the formula E = 1 - (I_DA / I_D).

    • Plot the FRET efficiency or the fluorescence intensity of the donor/acceptor as a function of the denaturant concentration.

    • Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).

Protocol 3: Stopped-Flow Kinetics of Protein Refolding

1. Materials and Reagents:

  • Dansyl-labeled protein.

  • Native buffer.

  • Denaturing buffer.

  • Stopped-flow fluorometer.

2. Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm.

    • Use a cutoff filter (e.g., >450 nm) to specifically monitor the fluorescence of the dansyl acceptor and minimize interference from the tryptophan donor. .

  • Sample Preparation:

    • Prepare the unfolded protein by incubating it in the denaturing buffer.

    • Prepare the refolding buffer (native buffer).

  • Kinetic Measurement:

    • Load the unfolded protein solution into one syringe of the stopped-flow instrument and the refolding buffer into the other.

    • Initiate rapid mixing (typically in a 1:10 or 1:20 ratio of protein to buffer) to dilute the denaturant and trigger refolding.

    • Record the change in dansyl fluorescence intensity over time.

  • Data Analysis:

    • The resulting kinetic trace can be fitted to a single or multiple exponential equation to obtain the rate constants for the different phases of folding.

Visualizations

Experimental_Workflow_for_Dansyl_Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Characterization p1 Purified Protein (with Cys mutation) p2 Reduction of Cysteine (TCEP treatment) p1->p2 l1 Add Dansyl Maleimide (10-20x molar excess) p2->l1 l2 Incubate (2h RT or O/N 4°C) l1->l2 l3 Quench Reaction (DTT or BME) l2->l3 u1 Size-Exclusion Chromatography l3->u1 u2 Characterize Labeling (Absorbance, MS) u1->u2 end end u2->end Labeled Protein Ready for Assay

Caption: Workflow for site-specific labeling of a protein with Dansyl maleimide.

FRET_Principle cluster_folded Folded Protein (High FRET) cluster_unfolded Unfolded Protein (Low FRET) folded Tryptophan (Donor) Dansyl (Acceptor) Short Distance folded:trp->folded:dansyl 2. FRET emit_folded Dansyl Emission (~520 nm) folded:dansyl->emit_folded 3. Acceptor Emits unfolded Tryptophan (Donor) Dansyl (Acceptor) Long Distance exc_folded Excitation (295 nm) exc_folded->folded:trp 1. Excite Donor fret_folded Energy Transfer (FRET) emit_unfolded Tryptophan Emission (~340 nm) unfolded:trp->emit_unfolded 2. Donor Emits exc_unfolded Excitation (295 nm) exc_unfolded->unfolded:trp 1. Excite Donor nofret_unfolded No FRET

Caption: Principle of FRET for monitoring protein folding.

Stopped_Flow_Workflow s1 Syringe 1: Unfolded Protein (in Denaturant) mixer Rapid Mixer s1->mixer s2 Syringe 2: Refolding Buffer s2->mixer cuvette Observation Cell (Fluorometer) mixer->cuvette Refolding Initiated detector Detector (PMT with filter) cuvette->detector Fluorescence Emission output Kinetic Trace: Fluorescence vs. Time detector->output

Caption: Workflow for a stopped-flow fluorescence experiment.

References

Troubleshooting & Optimization

How to improve Dansyl-proline labeling efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Dansyl-proline labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for the dansylation of primary and secondary amines, including proline, is in the alkaline range, typically between pH 9.0 and 11.0.[1] The reaction of Dansyl chloride with amino groups requires the amine to be in its unprotonated form to act as a nucleophile.[2] At pH values above 10.0, the rate of hydrolysis of Dansyl chloride increases significantly, which can compete with the labeling reaction.[1] Therefore, a pH of around 9.5 is often a good compromise to ensure efficient labeling while minimizing hydrolysis.[3]

Q2: What is the recommended temperature and reaction time for the labeling reaction?

A2: Dansylation reactions are typically carried out at elevated temperatures to ensure completion. Common conditions range from 25°C to 70°C.[4][5] The reaction time is inversely related to the temperature; higher temperatures require shorter incubation times. For instance, a reaction might proceed for 60 minutes at 60°C or for 90-120 minutes at 38°C.[6][7] It is crucial to optimize the temperature and time for your specific application to avoid degradation of the analyte or excessive side reactions.

Q3: How can I remove unreacted Dansyl chloride from my sample?

A3: Excess Dansyl chloride can be quenched by adding a small primary or secondary amine that is not of analytical interest. Proline itself is sometimes used for this purpose.[5] Another common approach is to add a solution of a primary amine like ethylamine or a reagent like ammonium hydroxide.[2] After quenching, the dansylated compounds can be separated from the unreacted Dansyl chloride and its hydrolysis byproducts using techniques like liquid-liquid extraction or solid-phase extraction (SPE).

Q4: Why is my labeling efficiency low?

A4: Low labeling efficiency can be attributed to several factors:

  • Suboptimal pH: Ensure the reaction buffer is at the correct alkaline pH (9.0-11.0) to deprotonate the amine group of proline.

  • Hydrolysis of Dansyl chloride: Prepare the Dansyl chloride solution fresh in an anhydrous solvent like acetonitrile or acetone and add it to the aqueous reaction mixture immediately before starting the reaction. Avoid prolonged exposure of Dansyl chloride to aqueous conditions before the labeling reaction.

  • Insufficient Dansyl chloride: Use a sufficient molar excess of Dansyl chloride to proline to drive the reaction to completion.

  • Low temperature or short reaction time: Increase the incubation temperature or extend the reaction time to ensure the reaction goes to completion.

  • Presence of primary amine buffers: Avoid using buffers containing primary amines (e.g., Tris) as they will compete with proline for Dansyl chloride.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence - Excess unreacted Dansyl chloride- Hydrolysis of Dansyl chloride to dansyl-sulfonic acid- Quench the reaction with a primary amine (e.g., ethylamine, proline).- Optimize the amount of Dansyl chloride used.- Perform a post-labeling cleanup step (e.g., liquid-liquid extraction, SPE).
Low or no signal for this compound - Suboptimal reaction pH- Inactive Dansyl chloride (hydrolyzed)- Insufficient reaction time or temperature- Incorrect sample preparation- Verify the pH of the reaction buffer is between 9.0 and 11.0.- Prepare fresh Dansyl chloride solution in an anhydrous solvent.- Increase the incubation temperature and/or time.- Ensure the sample is free of interfering substances.
Poor reproducibility - Inconsistent reaction conditions (pH, temp, time)- Degradation of Dansyl chloride stock solution- Pipetting errors- Precisely control all reaction parameters.- Prepare fresh Dansyl chloride for each experiment or store it under anhydrous conditions.- Use calibrated pipettes and ensure accurate reagent dispensing.
Multiple peaks for this compound in HPLC - Formation of side products- Degradation of the dansylated product- Optimize reaction conditions to minimize side reactions.- Analyze the sample promptly after derivatization.- Ensure the mobile phase and column conditions are appropriate for the separation.

Quantitative Data

Table 1: Effect of pH on Dansyl Labeling Efficiency

pHBufferRelative Labeling EfficiencyReference
6.0Sodium PhosphateLow[3]
7.0Sodium PhosphateModerate[3]
8.2HEPESHigh[3]
9.5Carbonate-BicarbonateVery High[3]
11.0Sodium CarbonateHigh[4]

Table 2: Typical Reaction Conditions for Dansyl Labeling

Temperature (°C)Reaction Time (min)SolventReference
2515-120Acetonitrile/Water[4]
3890-120Acetone/Water[6][7]
6060Acetone/Water[6][7]
7050Acetone/Water[5]

Experimental Protocols

Detailed Methodology for this compound Labeling

This protocol provides a general guideline for the derivatization of proline with Dansyl chloride. Optimization may be required for specific applications.

  • Sample Preparation:

    • Dissolve the proline-containing sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

  • Derivatization Reagent Preparation:

    • Prepare a fresh solution of Dansyl chloride (e.g., 5 mg/mL) in anhydrous acetonitrile or acetone. This solution should be protected from light.

  • Labeling Reaction:

    • To your sample solution, add a molar excess of the Dansyl chloride solution. The exact ratio should be optimized, but a 2 to 10-fold molar excess is a good starting point.

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction mixture at the desired temperature (e.g., 60°C) for the optimized time (e.g., 60 minutes). The incubation should be carried out in the dark.

  • Quenching the Reaction:

    • After incubation, cool the reaction mixture to room temperature.

    • Add a small amount of a quenching solution (e.g., 5% ethylamine in water or a proline solution) to react with the excess Dansyl chloride.[5]

    • Allow the quenching reaction to proceed for about 30 minutes at room temperature.

  • Sample Cleanup (Optional but Recommended):

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate) or use a solid-phase extraction (SPE) cartridge to remove unreacted Dansyl chloride, its hydrolysis byproducts, and the quenching agent.

  • Analysis:

    • The resulting solution containing this compound can be analyzed by HPLC with fluorescence detection (Excitation: ~335 nm, Emission: ~520 nm) or by mass spectrometry.[7]

Visualizations

Dansyl_Proline_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis Sample Proline Sample in Alkaline Buffer (pH 9-11) Mix Mix Sample and Dansyl Chloride Sample->Mix DansylCl Freshly Prepared Dansyl Chloride Solution DansylCl->Mix Incubate Incubate at Elevated Temperature (e.g., 60°C) in Dark Mix->Incubate Quench Quench with Primary Amine Incubate->Quench Extract Extraction / SPE (Optional) Quench->Extract Analysis HPLC-Fluorescence or Mass Spectrometry Extract->Analysis

Caption: Experimental workflow for this compound labeling.

Dansyl_Proline_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Proline Proline (Secondary Amine) Dansyl_Proline This compound (Fluorescent) Proline->Dansyl_Proline + Dansyl_Chloride Dansyl Chloride Dansyl_Chloride->Dansyl_Proline pH 9-11 Δ (Heat) HCl HCl Dansyl_Proline->HCl + Dansyl_Chloride_H2O Dansyl Chloride Dansyl_Sulfonic_Acid Dansyl-Sulfonic Acid (Non-reactive) Dansyl_Chloride_H2O->Dansyl_Sulfonic_Acid + H2O H₂O H2O->Dansyl_Sulfonic_Acid Hydrolysis HCl_side HCl Dansyl_Sulfonic_Acid->HCl_side +

Caption: Reaction scheme of this compound labeling and hydrolysis side reaction.

References

Technical Support Center: Dansyl-Proline Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dansyl-proline fluorescence measurements. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation wavelength for this compound is typically around 340 nm, with the emission maximum being highly dependent on the solvent environment. In less polar environments, the emission is around 477 nm, while in polar aqueous solutions, it shifts to longer wavelengths, around 568 nm.[1] It is always recommended to perform a scan to determine the optimal wavelengths in your specific experimental buffer.

Q2: Why is my this compound fluorescence signal weak?

A2: A weak fluorescence signal can be attributed to several factors:

  • Suboptimal Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for your specific solvent environment.

  • Low Concentration: The concentration of this compound or your analyte of interest may be too low.

  • Quenching: The presence of quenching agents in your sample can significantly reduce fluorescence intensity. Common quenchers include dissolved oxygen, heavy ions, and other molecules that can accept energy from the excited this compound.

  • pH Effects: The fluorescence of the Dansyl group is sensitive to pH. Protonation of the dimethylamino group in acidic conditions (pH below 6) can lead to fluorescence quenching.[2][3]

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore, leading to a decrease in signal over time.[4][5]

  • Inner Filter Effect: At high concentrations, the sample itself can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity and an apparent decrease in signal.[2]

Q3: My fluorescence readings are unstable and drifting. What could be the cause?

A3: Unstable readings can be caused by:

  • Photobleaching: Continuous exposure to the excitation light source will cause the signal to decrease over time.[4][5] Try reducing the excitation intensity or the exposure time.

  • Temperature Fluctuations: Ensure your sample and instrument are thermally equilibrated. Temperature changes can affect the fluorescence quantum yield and the binding kinetics if you are studying molecular interactions.

  • Precipitation/Aggregation: this compound, being hydrophobic, might aggregate or precipitate from aqueous solutions over time, especially at high concentrations. This can cause light scattering and unstable readings.

  • Lamp Instability: The excitation lamp of the fluorometer might be unstable. Allow the instrument to warm up sufficiently and check the manufacturer's recommendations for lamp maintenance.

Q4: How does solvent polarity affect this compound fluorescence?

A4: The Dansyl fluorophore is highly sensitive to the polarity of its environment. As solvent polarity increases (e.g., moving from a non-polar solvent like dioxane to a polar solvent like water), the emission spectrum shifts to a longer wavelength (a "red shift"). This is due to the stabilization of the more polar excited state by the polar solvent molecules. This property is often exploited to study binding events, where the probe moves from a polar aqueous environment to a non-polar binding pocket on a protein, resulting in a "blue shift" and an increase in fluorescence intensity.

Q5: What is the "inner filter effect" and how can I avoid it?

A5: The inner filter effect is a phenomenon where the sample's absorbance attenuates the excitation light or re-absorbs the emitted light, leading to an artificially low fluorescence reading.[2] This is a significant issue at high concentrations of the fluorophore or other absorbing species in the solution. To avoid this, it is recommended to keep the absorbance of the sample below 0.1 at the excitation wavelength. You can mitigate this effect by diluting your sample.

Troubleshooting Guide

Navigating experimental challenges is a common aspect of fluorescence spectroscopy. This guide provides a structured approach to identifying and resolving common issues.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during this compound fluorescence measurements.

TroubleshootingWorkflow start Problem Observed low_signal Low or No Signal start->low_signal high_noise High Noise / Unstable Signal start->high_noise check_settings Verify Instrument Settings (λex, λem, Slits, Gain) low_signal->check_settings check_conc Check Probe & Sample Concentration low_signal->check_conc check_buffer Assess Buffer (pH, Contaminants) low_signal->check_buffer check_photobleaching Investigate Photobleaching low_signal->check_photobleaching check_ife Evaluate Inner Filter Effect (Measure Absorbance) low_signal->check_ife high_noise->check_photobleaching check_mixing Ensure Proper Mixing & Equilibration high_noise->check_mixing check_temp Check for Temperature Fluctuations high_noise->check_temp check_precipitation Inspect for Sample Precipitation/Aggregation high_noise->check_precipitation check_lamp Evaluate Lamp Stability (Allow Warm-up) high_noise->check_lamp solution1 Optimize Wavelengths & Gain Settings check_settings->solution1 solution2 Prepare Fresh Dilutions check_conc->solution2 solution3 Use High-Purity Reagents & Degas Buffer check_buffer->solution3 solution4 Reduce Exposure Time/Intensity Use Antifade Reagents check_photobleaching->solution4 solution5 Dilute Sample to OD < 0.1 check_ife->solution5 solution6 Ensure Homogeneous Solution & Allow Incubation Time check_mixing->solution6 solution7 Use Temperature-Controlled Cuvette Holder check_temp->solution7 solution8 Filter Sample or Use Detergent/Solubilizer check_precipitation->solution8 solution9 Allow Sufficient Warm-up Consult Manual check_lamp->solution9

Caption: A flowchart for troubleshooting common issues in this compound fluorescence assays.

Experimental Protocols & Workflows

General Experimental Workflow

A typical workflow for a fluorescence measurement experiment using this compound is outlined below. This can be adapted for various applications, including binding assays and environmental sensing.

ExperimentalWorkflow prep 1. Reagent Preparation (Buffer, Probe, Sample) instrument 2. Instrument Setup (Warm-up, Set λex/λem) prep->instrument Load into Fluorometer blank 3. Measure Blank (Buffer Only) instrument->blank measure 4. Sample Measurement (Add Probe/Analyte) blank->measure analysis 5. Data Analysis (Subtract Blank, Plot Data) measure->analysis end_node Results analysis->end_node

Caption: A generalized workflow for this compound fluorescence experiments.

Detailed Protocol: Competitive Binding Assay Using Human Serum Albumin (HSA)

This protocol describes a competitive binding assay to determine if a test compound binds to Sudlow's site II on Human Serum Albumin (HSA), using this compound as a fluorescent probe.[1] this compound fluorescence increases upon binding to the hydrophobic site II of HSA. A competing compound will displace this compound, leading to a decrease in fluorescence.

1. Principle

This compound is a fluorescent probe known to bind specifically to Sudlow's site II on HSA. In an aqueous buffer, its fluorescence is relatively low. Upon binding to the non-polar environment of the HSA binding pocket, its fluorescence quantum yield increases, and the emission maximum shifts to a shorter wavelength (blue shift).[1] A test compound that also binds to site II will compete with this compound, displacing it back into the aqueous buffer and causing a decrease in the measured fluorescence.

2. Reagents and Materials

  • Human Serum Albumin (HSA), fatty acid-free

  • Dansyl-L-proline

  • Test compound (e.g., ibuprofen as a positive control)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • Fluorometer with temperature control

  • Quartz cuvettes or black 96-well plates for fluorescence measurements

3. Procedure

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of HSA in phosphate buffer. Determine the exact concentration spectrophotometrically.

    • Prepare a 10 mM stock solution of your test compound and positive control (e.g., ibuprofen) in DMSO.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the temperature to 25°C.

    • Set the excitation wavelength to ~340 nm and the emission wavelength to ~480 nm. Optimize these values by scanning the emission of a solution of HSA and this compound.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm).

  • Assay Protocol (96-well plate format):

    • Prepare a working solution of HSA at 5 µM in phosphate buffer.

    • Prepare a working solution of this compound at 5 µM in phosphate buffer.

    • To each well of a black 96-well plate, add:

      • 50 µL of 5 µM HSA solution.

      • 50 µL of 5 µM this compound solution.

    • Prepare serial dilutions of your test compound in phosphate buffer.

    • Add 50 µL of the test compound dilutions to the wells. For the control wells (maximum fluorescence), add 50 µL of phosphate buffer with the same final DMSO concentration as the highest test compound concentration.

    • Mix gently and incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity of each well at the optimized excitation and emission wavelengths.

4. Data Analysis

  • Subtract the background fluorescence from a well containing only buffer.

  • Plot the fluorescence intensity as a function of the test compound concentration.

  • A decrease in fluorescence intensity with increasing concentration of the test compound indicates competitive binding.

  • The data can be used to calculate binding constants (e.g., IC50 or Ki) for the test compound.

Reference Data

The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key quantitative data for this compound and related Dansyl derivatives.

PropertyValueSolvent/ConditionReference
Excitation Maximum (λex) ~335-340 nmGeneral
340 nmEthanol
Emission Maximum (λem) ~518-540 nmGeneral
535 nmEthanol
568 nmAqueous (PBS, pH 7)[1]
477 nmBound to HSA[1]
Molar Extinction Coeff. (ε) 4,300 cm⁻¹M⁻¹ at 338.5 nm(Dansyl glycine)
Quantum Yield (Φ) 0.07Water (Dansyl glycine)
0.66Dioxane (Dansyl glycine)
Molecular Weight 348.42 g/mol N/A

References

Technical Support Center: Dansyl-proline Signal-to-Noise Ratio Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Dansyl-proline experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the dansylation of proline?

A1: The optimal pH for the dansylation reaction of proline is typically between 9.5 and 10.0.[1][2] This alkaline environment facilitates the reaction between dansyl chloride and the secondary amine group of proline. Operating outside this pH range can lead to a decreased signal due to incomplete derivatization or degradation of the dansyl chloride.

Q2: How can I prevent the degradation of my this compound signal?

A2: The fluorescent signal of this compound can be sensitive to environmental factors. To prevent degradation, it is crucial to protect the derivatized samples from light and elevated temperatures. Storing samples in amber vials and at low temperatures (e.g., 4°C) can help maintain signal stability. Additionally, the stability of the dansyl derivatives can be poor, so it is recommended to analyze the samples by HPLC as soon as possible after derivatization.[3]

Q3: What are common sources of background noise in this compound assays?

A3: High background noise can originate from several sources, including the inherent fluorescence of reagents and buffers, the presence of interfering compounds in the sample matrix, and the degradation of dansyl chloride into fluorescent byproducts.[4] Incomplete reactions or the presence of excess dansyl chloride can also contribute to a high background.

Q4: Can other amino acids or compounds in my sample interfere with the this compound signal?

A4: Yes, other primary and secondary amines present in the sample can react with dansyl chloride, leading to a variety of fluorescent derivatives that may co-elute with this compound in HPLC analysis, causing interference.[1][2] To mitigate this, a pre-derivatization step with a reagent that selectively blocks primary amines, such as o-phthalaldehyde (OPA), can be employed to improve the specificity for secondary amines like proline.

Q5: What is the purpose of quenching the dansylation reaction?

A5: Quenching the dansylation reaction is a critical step to stop the reaction and prevent the formation of unwanted fluorescent byproducts from the excess dansyl chloride.[4] Reagents like ammonium hydroxide are used to react with the remaining dansyl chloride, converting it into a non-interfering compound.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Incomplete derivatization- Ensure the pH of the reaction mixture is between 9.5 and 10.0. - Verify the concentration and purity of your dansyl chloride solution. - Optimize the reaction time and temperature (e.g., 60°C for 60 minutes).[1]
Degradation of this compound- Protect samples from light by using amber vials. - Analyze samples promptly after derivatization. - Store samples at 4°C if immediate analysis is not possible.
Incorrect fluorescence detector settings- Check that the excitation and emission wavelengths are correctly set for this compound (Excitation: ~324 nm, Emission: ~559 nm).[1]
High Background Noise Contaminated reagents or solvents- Use high-purity (e.g., HPLC grade) solvents and reagents. - Prepare fresh buffers and solutions.
Excess dansyl chloride- Optimize the concentration of dansyl chloride to minimize excess. - Ensure the quenching step is effective by adding a sufficient amount of quenching agent (e.g., ammonium hydroxide).[5]
Presence of interfering fluorescent compounds- Perform a blank run with all reagents except the sample to identify sources of background fluorescence. - Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.
Poor Peak Shape in HPLC Inappropriate mobile phase composition- Optimize the mobile phase gradient to achieve better separation of this compound from other components.
Column overload- Dilute the sample to avoid overloading the HPLC column.
Column degradation- Replace the HPLC column if it has been used extensively or shows signs of degradation.
Signal Instability or Drift Fluctuation in lamp intensity of the fluorescence detector- Allow the detector lamp to warm up and stabilize before starting the analysis.
Temperature fluctuations- Use a column oven to maintain a stable temperature for the HPLC column.
Incomplete mixing of reagents- Ensure thorough mixing of the sample with the derivatization and quenching reagents.

Experimental Protocols

Protocol 1: this compound Derivatization for HPLC-Fluorescence Detection

This protocol outlines the steps for the derivatization of proline with dansyl chloride for subsequent analysis by HPLC with fluorescence detection.

Materials:

  • Proline standard solution or sample extract

  • Dansyl chloride solution (50 mM in acetonitrile)[5]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[5]

  • Ammonium hydroxide (10% v/v in water)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare your proline standard or sample in a suitable solvent.

  • Derivatization:

    • In a microcentrifuge tube, mix 50 µL of the proline standard or sample with 50 µL of the sodium carbonate/bicarbonate buffer (pH 9.8).

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture gently and incubate in a water bath at 60°C for 60 minutes in the dark.[1]

  • Quenching:

    • After incubation, add 25 µL of 10% ammonium hydroxide to the mixture to quench the reaction.[5]

    • Vortex briefly.

  • Sample Dilution:

    • Dilute the sample with 40% acetonitrile containing 0.01% formic acid to a suitable concentration for HPLC analysis.[5]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.

    • Set the excitation wavelength to 324 nm and the emission wavelength to 559 nm.[1]

    • Use a suitable gradient of acetonitrile and water with 0.1% formic acid as the mobile phase to separate the this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching cluster_analysis Analysis start Start: Proline Sample mix_buffer Mix with Carbonate Buffer (pH 9.8) start->mix_buffer add_dansyl Add Dansyl Chloride mix_buffer->add_dansyl Buffered Sample incubate Incubate at 60°C (60 min, dark) add_dansyl->incubate add_quench Add Ammonium Hydroxide incubate->add_quench Derivatized Sample hplc HPLC-Fluorescence Detection add_quench->hplc Quenched Sample end End: Signal Data hplc->end troubleshooting_logic cluster_low_signal Low Signal cluster_high_noise High Noise cluster_solutions_signal Solutions for Low Signal cluster_solutions_noise Solutions for High Noise issue Low Signal-to-Noise Ratio incomplete_deriv Incomplete Derivatization? issue->incomplete_deriv Check Signal reagent_contam Reagent Contamination? issue->reagent_contam Check Noise degradation Signal Degradation? incomplete_deriv->degradation optimize_ph Optimize pH (9.5-10) incomplete_deriv->optimize_ph check_reagents Verify Reagent Concentration incomplete_deriv->check_reagents optimize_reaction Optimize Time/Temp incomplete_deriv->optimize_reaction protect_sample Protect from Light/Heat degradation->protect_sample excess_dansyl Excess Dansyl Chloride? reagent_contam->excess_dansyl use_hplc_grade Use High-Purity Reagents reagent_contam->use_hplc_grade interference Sample Matrix Interference? excess_dansyl->interference optimize_dansyl_conc Optimize Dansyl Conc. excess_dansyl->optimize_dansyl_conc effective_quench Ensure Effective Quenching excess_dansyl->effective_quench sample_cleanup Implement Sample Cleanup interference->sample_cleanup

References

Technical Support Center: Solving Dansyl-proline Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dansyl-proline in buffers. Our aim is to provide clear, actionable solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound has limited solubility in water and aqueous buffers. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Therefore, a common practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound in aqueous solutions is pH-dependent. The molecule contains a carboxylic acid group with a predicted pKa of approximately 3.31.[1][2] At pH values above its pKa, the carboxylic acid group is deprotonated, increasing the molecule's polarity and solubility in aqueous media. Therefore, this compound is expected to be more soluble in neutral to alkaline buffers (pH > 7). A method for synthesizing this compound-protein conjugates utilizes an aqueous media at pH 8.0-8.5, indicating its solubility under these conditions.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution in aqueous buffers is often challenging and can lead to precipitation, especially at higher concentrations. The recommended method is to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute this stock solution into your buffer of choice. This two-step process helps to avoid precipitation issues.

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound is stable when stored cold.[2] Stock solutions in organic solvents should be stored at -20°C. It is advisable to store aqueous working solutions for no more than one day to minimize potential degradation or precipitation.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions.

Problem 1: this compound precipitates out of solution upon dilution of the organic stock into an aqueous buffer.
Potential Cause Recommended Solution
Buffer pH is too low. Increase the pH of the aqueous buffer. Since the pKa of this compound's carboxylic acid is ~3.31, its solubility is significantly higher at a pH above this value. Aim for a buffer pH of 7.0 or higher. For some applications, a pH of 8.0-8.5 has been shown to be effective.
Final concentration is too high. The final concentration of this compound in the aqueous buffer may exceed its solubility limit. Try decreasing the final concentration of this compound in your experiment.
Organic solvent percentage is too high. While an organic solvent is needed for the stock solution, a high percentage in the final aqueous solution can sometimes cause precipitation of buffer salts or the compound itself. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically less than 5%, and is compatible with your experimental system.
Buffer salt concentration is too high. High concentrations of certain salts can decrease the solubility of organic molecules (salting-out effect). If possible, try reducing the salt concentration of your buffer.
Inadequate mixing. When diluting the stock solution, add it dropwise to the vigorously vortexing or stirring buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Temperature. If precipitation occurs at room temperature, gentle warming of the buffer (e.g., to 37°C) before and during the addition of the this compound stock may help to increase its solubility.
Problem 2: The prepared this compound solution appears cloudy or hazy.
Potential Cause Recommended Solution
Micro-precipitation. Even if large precipitates are not visible, the solution may contain very small, suspended particles. This can often be resolved by sonicating the solution in an ultrasonic bath for a few minutes.
Incomplete dissolution of stock. Ensure your this compound is fully dissolved in the organic solvent before diluting it into the aqueous buffer. Visually inspect the stock solution for any undissolved particles.
Buffer incompatibility. Certain buffer components may interact with this compound, leading to insolubility. If possible, try a different buffer system (e.g., Tris-HCl instead of phosphate buffer, or vice versa).

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh out the required amount of this compound powder.

  • Solvent Addition: In a suitable vial, add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the this compound has completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a this compound Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Tris-HCl, phosphate-buffered saline) and adjust the pH to be neutral or slightly alkaline (pH ≥ 7.0).

  • Dilution: While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.

  • Final Mixing: Continue to vortex or stir the solution for a few minutes to ensure homogeneity.

  • Inspection and Use: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guide.

Visualizing the Workflow and Troubleshooting

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock into Buffer store->dilute Add dropwise to vortexing buffer prep_buffer Prepare Aqueous Buffer (pH >= 7) prep_buffer->dilute mix Vortex/Stir dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide Troubleshooting Precipitation Issues start Precipitation Observed? cause_ph Is buffer pH < 7? start->cause_ph Yes end_ok Solution Clear start->end_ok No cause_conc Is concentration too high? cause_ph->cause_conc No solution_ph Increase buffer pH cause_ph->solution_ph Yes cause_mixing Was mixing inadequate? cause_conc->cause_mixing No solution_conc Decrease final concentration cause_conc->solution_conc Yes solution_mixing Re-prepare with vigorous mixing cause_mixing->solution_mixing Yes solution_ph->end_ok solution_conc->end_ok solution_mixing->end_ok

Caption: Logical steps for troubleshooting precipitation.

References

Technical Support Center: HPLC Analysis of Dansylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dansylated amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

FAQ 1: I see a large, early-eluting peak in my chromatogram, right after the solvent front. What is it?

Answer: This is very likely dansyl sulfonic acid (Dns-OH) .

  • Cause: Dansyl sulfonic acid is the product of the hydrolysis of dansyl chloride, which occurs when the derivatization reagent reacts with water in your sample or solvent. This reaction is more pronounced at the alkaline pH required for the dansylation reaction.[1][2]

  • Identification: It is a highly polar compound and therefore elutes very early in a typical reversed-phase HPLC separation, often appearing as a sharp, prominent peak near the void volume.

  • Troubleshooting:

    • Use Anhydrous Solvents: Prepare your dansyl chloride solution in a high-quality, anhydrous solvent like acetonitrile.

    • Proper Storage: Keep your dansyl chloride reagent in a desiccator to prevent moisture absorption.

    • Optimize pH: While a high pH is necessary for the reaction, avoid excessively high pH values (above 10) which can accelerate the hydrolysis of dansyl chloride.[2]

    • Minimize Water Content: Lyophilize aqueous samples to dryness before adding the derivatization reagents whenever possible.

FAQ 2: There's an unexpected peak in the region where my dansylated amino acids elute. How can I identify it?

Answer: This peak could be dansylamide (Dns-NH₂) or a derivative of your quenching reagent.

  • Cause of Dansylamide: A common side reaction involves the excess dansyl chloride reacting with already formed dansylated amino acids, leading to the formation of dansylamide.[1] Another significant source is the use of ammonium hydroxide as a quenching agent, which reacts with the excess dansyl chloride to produce large amounts of dansylamide.[1]

  • Cause of Quenching Reagent Derivatives: If you use a primary or secondary amine like methylamine or ethylamine to quench the reaction, the excess dansyl chloride will react with it to form a dansylated derivative (e.g., dansyl-methylamine).

  • Identification:

    • Dansylamide: This byproduct is less polar than dansyl sulfonic acid and will elute later in the chromatogram, often in the same region as some of the more polar dansylated amino acids, potentially causing co-elution.[1]

    • Quencher Derivatives: The retention time of these derivatives will depend on the specific quenching agent used. They will typically elute in the chromatogram as a distinct peak.

  • Troubleshooting:

    • Quenching Strategy: If you suspect dansylamide from an ammonia-based quench is interfering with your analysis, consider using a different quenching agent like N-methylamine or N-ethylamine.[1] Be aware that these will introduce their own derivative peaks.

    • Run a Blank: Prepare a blank sample containing only the derivatization and quenching reagents (no amino acids). This will help you identify the peaks corresponding to the quenching agent derivative and other reagent-related byproducts.

    • Optimize Quencher Concentration: Use the minimum amount of quenching reagent necessary to stop the reaction to keep the resulting artifact peak as small as possible.

FAQ 3: I'm observing "ghost peaks" in my chromatograms, especially during gradient elution. What are their source?

Answer: Ghost peaks are spurious peaks that are not part of your sample. They can arise from several sources.

  • Causes:

    • Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as the organic concentration increases during a gradient.

    • Carryover from Previous Injections: Highly retained components from a previous sample may elute in a subsequent run.

    • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.

    • Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, creating interfering compounds.

  • Troubleshooting:

    • Use High-Purity Solvents: Always use HPLC-grade or higher solvents and freshly prepared mobile phases.

    • Implement a Column Wash Step: At the end of each run or sample sequence, include a high-organic wash step to elute any strongly retained compounds from the column.

    • Inject a Blank Gradient: Run a gradient with no injection to see if the ghost peaks are still present. If they are, the source is likely the mobile phase or the system itself.

    • Systematic Cleaning: If contamination is suspected, systematically clean the HPLC system, including the injector, tubing, and detector flow cell.

FAQ 4: Some of my dansylated amino acid peaks are broad or splitting. What could be the cause?

Answer: Peak broadening or splitting can be due to several factors related to both the derivatization reaction and the chromatography.

  • Causes:

    • Incomplete Derivatization: If the dansylation reaction does not go to completion, you may have unreacted amino acids or partially derivatized products.

    • Multiple Derivatization Sites: Some amino acids, like tyrosine, have multiple reactive sites (amino and hydroxyl groups) and can form different dansylated derivatives.[3]

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Poor Chromatography: Issues with the column (e.g., degradation, contamination) or mobile phase (e.g., incorrect pH) can cause poor peak shape.

  • Troubleshooting:

    • Optimize Derivatization: Ensure the reaction conditions (pH, temperature, time, and reagent concentration) are optimal for complete derivatization.

    • Control Reaction Conditions: Consistent and controlled reaction conditions will help ensure a consistent product profile.

    • Check Injection Volume and Concentration: Reduce the amount of sample injected to see if peak shape improves.

    • Evaluate Column Performance: Test your column with a standard mixture to ensure it is performing correctly.

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the separation and is stable.

Quantitative Data Summary

The exact retention times of artifacts are highly dependent on the specific HPLC system, column, and gradient conditions. However, the following table provides a general elution order and approximate retention characteristics for common artifacts relative to dansylated amino acids in a typical reversed-phase C18 column setup.

CompoundTypePolarityExpected Elution in RP-HPLCPotential for Interference
Dansyl Sulfonic Acid (Dns-OH) Hydrolysis ByproductVery HighVery early, near the solvent frontLow, but can be a very large peak
Dansylated Polar Amino Acids AnalyteHighEarly in the chromatogramMay elute near Dns-OH if gradient is not optimized
**Dansylamide (Dns-NH₂) **Side-Reaction/Quench ByproductMediumMid-chromatogramHigh , can co-elute with some dansylated amino acids
Dansylated Quenching Agents Quench ByproductMedium-LowMid to late chromatogramModerate, depending on the quencher and gradient
Dansylated Non-Polar Amino Acids AnalyteLowLate in the chromatogramLow
Excess Dansyl Chloride ReagentLowVery late or may be retained on the columnLow, usually eluted during column wash

Experimental Protocols

Protocol 1: Dansylation of Amino Acid Standards

This protocol is adapted from a method for the analysis of proteinogenic amino acids.[4]

Reagents:

  • Amino Acid Standard Solution: A mixture of amino acid standards at a known concentration (e.g., 1 mM each) in HPLC-grade water.

  • Derivatization Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.8.

  • Dansyl Chloride Solution: 50 mM dansyl chloride in anhydrous acetonitrile. Prepare this solution fresh daily and store it in the dark.

  • Quenching Solution: 10% (v/v) ammonium hydroxide in water, or a solution of methylamine or ethylamine.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add your amino acid standard solution. If working with a biological extract, it should be deproteinized and dried down.

  • pH Adjustment & Reagent Addition: Add the derivatization buffer to the sample. Immediately before derivatization, mix the Dansyl Chloride Solution and the Derivatization Buffer in a 1:1 ratio. Add this mixture to your sample. A typical ratio is 50 µL of the mixed derivatization reagent to 25 µL of the sample.

  • Incubation: Vortex the mixture and incubate at room temperature (25°C) in the dark for 60 minutes. A thermo-mixer with shaking (e.g., 300 rpm) can be used.

  • Quenching: Add the quenching solution to the reaction mixture to consume the excess dansyl chloride. The volume added should be sufficient to react with the remaining dansyl chloride.

  • Sample Dilution and Filtration: Dilute the final reaction mixture with a suitable solvent (e.g., 40% acetonitrile with 0.01% formic acid) before injection.[4] Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Analysis: Inject the filtered sample onto a C18 reversed-phase column and elute with a suitable gradient.

Protocol 2: General HPLC Gradient for Dansylated Amino Acids
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: ~340 nm, Emission: ~530 nm) or UV (~254 nm)

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 60% B

    • 35-40 min: Linear gradient from 60% to 90% B (Column Wash)

    • 40-45 min: 90% B (Hold)

    • 45-50 min: Return to 10% B (Re-equilibration)

Visualizations

Dansylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_quench Reaction Quenching cluster_analysis Analysis Sample Amino Acid Sample (Standard or Extract) Buffer Add Derivatization Buffer (pH 9.8) Sample->Buffer DansylCl Add Dansyl Chloride Solution Buffer->DansylCl Incubate Incubate in Dark (e.g., 60 min at 25°C) DansylCl->Incubate Quench Add Quenching Reagent (e.g., NH4OH) Incubate->Quench Dilute Dilute and Filter Quench->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Experimental workflow for the dansylation of amino acids.

Caption: Troubleshooting decision tree for identifying artifact peaks.

References

Technical Support Center: Post-Labeling Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed answers and protocols for removing excess Dansyl-proline from your protein sample following a labeling experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after labeling?

A: After labeling your protein with this compound, it is crucial to remove any unreacted, free dye to ensure the accuracy of downstream applications. The three most common and effective methods rely on the significant size difference between your protein and the small this compound molecule. These methods are:

  • Size-Exclusion Chromatography (SEC): Often performed using pre-packed desalting or spin columns, this method rapidly separates molecules based on size. The larger, labeled protein passes through the column quickly, while the smaller, free this compound molecules are trapped in the porous resin and move slower.[1][2]

  • Dialysis: This technique involves placing the sample in a dialysis bag made of a semi-permeable membrane.[3] The bag is placed in a large volume of buffer, and the small this compound molecules diffuse out through the membrane's pores, leaving the larger, purified protein inside.[3][4]

  • Affinity Chromatography: This method can be used if your protein has a specific affinity tag (e.g., a polyhistidine-tag).[5][6] The tagged protein binds to a specialized resin, allowing the unbound this compound to be washed away. The purified, labeled protein is then eluted from the resin.[7]

Q2: How do I choose the best purification method for my experiment?

A: The choice of method depends on your specific priorities, such as speed, sample volume, and the need for buffer exchange.

  • For Speed and Convenience: Use a Size-Exclusion Spin Column . This is the fastest method, often taking less than 15 minutes, and results in high protein recovery with minimal dilution.[8] It is ideal for small sample volumes.

  • For Large Sample Volumes or When Buffer Exchange is also Needed: Dialysis is a suitable choice. While slow (requiring overnight processing), it can handle large volumes and simultaneously exchange your protein into a new desired buffer.

  • For Highest Purity (for tagged proteins): Affinity Chromatography provides excellent separation and purity, as it is based on a specific biological interaction.[5] However, it is only an option if your protein is engineered with an affinity tag.

Q3: My purified protein sample still shows high background fluorescence. What should I do?

A: High background fluorescence indicates that the removal of free this compound was incomplete.

  • Troubleshooting:

    • Spin Columns: Ensure you used a column with the correct molecular weight cutoff (MWCO) for your protein and did not overload it with sample. Exceeding the column's volume capacity can lead to inefficient separation.

    • Dialysis: Your dialysis time may have been too short, or the volume of the external buffer was insufficient. Effective dialysis relies on a large concentration gradient, requiring at least two to three changes of a large volume of buffer over 12-24 hours.

  • Solution: You can repeat the purification step. Running the sample through a second spin column is a quick and effective way to remove residual free dye.

Q4: My protein recovery is low, or the protein has precipitated after purification. What went wrong?

A: Low recovery or precipitation suggests a problem with protein stability or nonspecific binding.

  • Troubleshooting:

    • Nonspecific Binding: Some proteins can adsorb to chromatography resins or dialysis membranes. To mitigate this, consider using low-binding materials or adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to your buffers, if compatible with your protein and downstream application.

    • Buffer Incompatibility: The purification process may have transferred your protein into a buffer with a pH or ionic strength that compromises its stability.

  • Solution: Before purifying the entire batch, perform a small-scale trial. Ensure your final elution or dialysis buffer is optimized for your specific protein's stability. If using spin columns, pre-equilibrating the column with your desired storage buffer can help.[9]

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of the most common methods for removing small molecules like this compound from protein samples.

FeatureSize-Exclusion Spin ColumnDialysisAffinity Chromatography
Principle of Separation Molecular Size[10]Molecular Size (via diffusion)[3]Specific Binding Interaction[5]
Typical Protein Recovery >95%[8]>95%[8]>90%
Small Molecule Removal >95%[8]>95%[8]>99%
Time Required < 15 minutes[8]12 - 48 hours1 - 2 hours
Sample Dilution MinimalSignificantMinimal (can concentrate)
Scalability Ideal for < 2 mLEasily scalable to large volumesScalable, but can be costly
Key Advantage Speed and Ease of UseBuffer exchange capabilityHighest Purity

Experimental Protocols & Visualizations

Method 1: Size-Exclusion Spin Column

This protocol is designed for the rapid removal of this compound using a pre-packed desalting spin column (e.g., Thermo Scientific Zeba Spin Desalting Columns, 7K MWCO).[8][11]

Detailed Methodology
  • Prepare the Column: Invert the spin column sharply several times to resuspend the settled resin.

  • Remove Stopper: Snap off the bottom closure of the column and loosen the cap.

  • Place in Collection Tube: Place the column into an appropriate-sized collection tube.

  • Spin to Remove Storage Buffer: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Prepare for Sample: Discard the flow-through buffer. Place the column into a new, clean collection tube for your purified sample.

  • Load Sample: Carefully apply your labeling reaction mixture to the center of the compacted resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.

  • Purify Sample: Centrifuge the column for 2 minutes at 1,500 x g.

  • Collect Purified Protein: The flow-through in the collection tube is your purified, this compound-labeled protein. The excess this compound remains in the resin. Discard the used column.

Experimental Workflow

G start Start: Labeled Protein + Free Dye prep_col Prepare Spin Column: Remove storage buffer start->prep_col load_sample Load Sample onto Resin prep_col->load_sample centrifuge Centrifuge (1,500 x g, 2 min) load_sample->centrifuge collect Collect Purified Protein (Flow-through) centrifuge->collect waste Discard Column (Free dye remains in resin) centrifuge->waste end_node End: Purified Labeled Protein collect->end_node

Caption: Workflow for removing free dye using a size-exclusion spin column.

Method 2: Dialysis

This protocol describes the removal of this compound through diffusion across a semi-permeable membrane.

Detailed Methodology
  • Prepare Membrane: Cut a suitable length of dialysis tubing (select a MWCO appropriate for your protein, e.g., 10K). Activate and rinse the tubing according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a clip. Pipette your protein sample into the open end, leaving enough space at the top for a second clip and to allow for potential sample expansion.

  • Seal Bag: Remove excess air and seal the second end with another clip, ensuring no leaks.

  • Begin Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of stirring dialysis buffer (e.g., 500-1000 times the sample volume).

  • Perform Buffer Changes: Allow dialysis to proceed for 2-4 hours at 4°C with gentle stirring. Change the dialysis buffer completely.

  • Continue Dialysis: Repeat the buffer change at least two more times over a period of 12-24 hours to ensure complete removal of the free dye.

  • Collect Sample: Carefully remove the dialysis bag from the buffer. Cut open one end and pipette the purified, labeled protein into a clean tube.

Experimental Workflow

G start Start: Labeled Protein + Free Dye load_bag Load Sample into Dialysis Bag (e.g., 10K MWCO) start->load_bag dialyze1 Dialyze in Buffer (>500x Volume, 2-4h, 4°C) load_bag->dialyze1 change_buffer Change Buffer dialyze1->change_buffer dialyze2 Continue Dialysis (Repeat Buffer Change 2x) change_buffer->dialyze2 collect Recover Sample from Bag dialyze2->collect end_node End: Purified Labeled Protein collect->end_node

Caption: Workflow for removing free dye using dialysis.

Method 3: Affinity Chromatography (His-Tag Example)

This protocol is for purifying a this compound labeled protein that contains a polyhistidine (His) tag using a Nickel-NTA resin.

Detailed Methodology
  • Equilibrate Resin: Pack a column with Ni-NTA resin. Equilibrate the resin by washing it with 5-10 column volumes of Binding Buffer (e.g., PBS with 10 mM imidazole, pH 7.4).

  • Load Sample: Apply the labeling reaction mixture to the top of the equilibrated resin bed. Allow the sample to slowly enter the resin by gravity flow.

  • Bind Protein: Collect the flow-through. Re-apply the flow-through to the column one more time to maximize binding of the His-tagged protein.

  • Wash Resin: Wash the column with 10-15 column volumes of Wash Buffer (e.g., PBS with 20-40 mM imidazole, pH 7.4). This step removes nonspecifically bound proteins and, crucially, the unbound this compound.

  • Elute Protein: Elute the purified, labeled protein from the resin by applying 3-5 column volumes of Elution Buffer (e.g., PBS with 250 mM imidazole, pH 7.4).

  • Collect Fractions: Collect the eluate in separate, clean tubes.

  • Identify Protein: Measure the absorbance of the fractions at 280 nm (for protein) and ~335 nm (for Dansyl) to identify the fractions containing your purified, labeled protein.

Experimental Workflow

G start Start: Labeled His-Tagged Protein + Free Dye equilibrate Equilibrate Ni-NTA Resin (Binding Buffer) start->equilibrate load Load Sample onto Resin equilibrate->load wash Wash Away Free Dye (Wash Buffer) load->wash elute Elute Labeled Protein (Elution Buffer) wash->elute collect Collect & Analyze Fractions elute->collect end_node End: Purified Labeled Protein collect->end_node

Caption: Workflow for purifying a labeled His-tagged protein via affinity chromatography.

References

Technical Support Center: Dansyl-Proline Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Dansyl-proline reaction, with a specific focus on the impact of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the dansylation of proline?

A1: The optimal temperature for the dansylation of proline is a balance between reaction rate and the stability of the reactants and products. Generally, the reaction is carried out at elevated temperatures, with common protocols suggesting a range from 38°C to 70°C.[1][2] At these temperatures, the reaction typically reaches completion within 60 to 120 minutes.[1][2]

Q2: How does temperature affect the rate of the this compound reaction?

A2: As with most chemical reactions, an increase in temperature generally increases the rate of the this compound reaction. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the Dansyl chloride and proline molecules.

Q3: Are there any side reactions I should be aware of when running the reaction at higher temperatures?

A3: Yes, the primary side reaction to be aware of is the hydrolysis of Dansyl chloride, which becomes more significant at a higher pH and temperature. This hydrolysis competes with the desired dansylation reaction. Therefore, while higher temperatures can speed up the formation of this compound, they can also lead to a greater loss of the Dansyl chloride reagent.

Q4: Can the this compound product degrade at elevated temperatures?

A4: While this compound is generally stable, prolonged exposure to very high temperatures, especially in combination with harsh pH conditions, could potentially lead to degradation. It is advisable to follow established protocols and avoid excessive heating times.

Q5: Will I see a significant difference in product yield if my temperature fluctuates slightly?

A5: For some dansylation reactions, minor fluctuations in temperature (e.g., between 60°C and 80°C) may not significantly impact the final product yield, provided the reaction is allowed to proceed to completion.[2] However, for kinetic studies, precise and stable temperature control is crucial.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low, resulting in a very slow reaction rate.Increase the incubation temperature to a range of 38°C-70°C.[1][2] Verify the accuracy of your incubator or water bath.
Insufficient incubation time at the chosen temperature.Increase the reaction time. At lower temperatures, the reaction will require a longer time to reach completion.
Degradation of Dansyl chloride due to excessively high temperature or pH.Optimize the reaction conditions. If high temperatures are necessary, consider if the pH can be slightly lowered without compromising the reaction efficiency.
Inconsistent Results Between Experiments Poor temperature control, leading to variations in reaction rates.Ensure your heating equipment is properly calibrated and provides stable temperature control. Use a water bath for more uniform heating.
Timing of the reaction quenching is not consistent.Use a timer and be consistent with the incubation period for all samples.
Presence of a Major Byproduct Peak (Dansyl Hydroxide) Hydrolysis of Dansyl chloride is favored at the reaction temperature.Ensure the pH of the reaction mixture is optimal (typically around 9-10). While higher temperatures increase the desired reaction rate, they also accelerate hydrolysis. A compromise may be needed.

Quantitative Data

Due to the limited availability of specific kinetic data for the this compound reaction in publicly accessible literature, the following table presents illustrative data based on the general principles of temperature effects on dansylation reactions. This data should be used as a guideline for understanding the expected trends.

Temperature (°C)Incubation Time (minutes) for >95% Completion (Estimated)Qualitative Reaction Rate
25 (Room Temp)> 240Very Slow
3890 - 120[1]Moderate
6060[1]Fast
70< 60Very Fast

Experimental Protocols

Standard Protocol for Dansylation of Proline

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation :

    • Prepare a stock solution of Proline in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

    • Prepare a stock solution of Dansyl chloride in a non-protic organic solvent like acetone or acetonitrile.

  • Reaction Setup :

    • In a microcentrifuge tube, combine the Proline solution with the Dansyl chloride solution. A molar excess of Dansyl chloride is typically used.

    • Ensure the final pH of the reaction mixture is between 9 and 10.

  • Incubation :

    • Incubate the reaction mixture at the desired temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).[1] A heated water bath or incubator should be used to maintain a constant temperature.

  • Quenching the Reaction :

    • After incubation, stop the reaction by adding a small amount of a primary or secondary amine (e.g., a solution of glycine or Tris buffer) to consume the excess Dansyl chloride.

  • Sample Analysis :

    • The resulting this compound can be analyzed by various methods, such as HPLC with fluorescence detection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Proline, Dansyl-Cl) reaction_setup Reaction Setup (Mix Reagents) reagent_prep->reaction_setup incubation Incubation (Controlled Temperature) reaction_setup->incubation quenching Quenching (Stop Reaction) incubation->quenching analysis Sample Analysis (e.g., HPLC) quenching->analysis

Caption: Experimental workflow for the this compound reaction.

logical_relationship temp Temperature rate Reaction Rate temp->rate Increases hydrolysis Dansyl-Cl Hydrolysis (Side Reaction) temp->hydrolysis Increases time Reaction Time to Completion rate->time Decreases

Caption: Impact of temperature on this compound reaction parameters.

References

Validation & Comparative

A Head-to-Head Comparison: Dansyl Chloride vs. Fluorescamine for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatization agent is a critical step that dictates the sensitivity, specificity, and scope of the analytical method. This guide provides an objective comparison of two widely used fluorescent labeling reagents: Dansyl Chloride and Fluorescamine, supported by experimental data and detailed protocols to inform your selection process.

The fundamental difference between these two reagents lies in their reactivity. Dansyl chloride reacts with both primary and secondary amines, making it a versatile tool for the comprehensive analysis of all amino acids, including proline.[1][2] In contrast, fluorescamine's reactivity is limited to primary amines, a characteristic that can be either a limitation or an advantage depending on the analytical goal.[3]

Quantitative Performance Comparison

The selection of a derivatization agent is often driven by the required sensitivity and the concentration range of the analytes. The following table summarizes the key quantitative performance metrics for Dansyl Chloride and Fluorescamine.

ParameterDansyl ChlorideFluorescamine
Reacts with Primary and secondary amines (including proline)Primary amines only
Detection Method Fluorescence, UV-Vis, Mass SpectrometryFluorescence
Excitation Wavelength ~324-328 nm[1]~381-390 nm[4][5]
Emission Wavelength ~530-559 nm[1][2]~470-475 nm[4][5]
Reaction Time 60-120 minutes at elevated temperatures (e.g., 38-70°C)[2][6]Almost instantaneous (milliseconds to seconds) at room temperature[3][7]
Limit of Detection Low femtomole range[8]Picomole range[3][5]
Linearity Range e.g., 0.05–0.5 mmol/L[6]e.g., 8–500 µg/mL (for BSA)[9]
Derivative Stability Generally stableStable
Hydrolysis of Reagent Occurs, especially at pH > 9.5, forming non-fluorescent dansyl sulfonic acid[10]Rapid hydrolysis to non-fluorescent products[7][11]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and accurate results. Below are representative experimental procedures for derivatization with Dansyl Chloride and Fluorescamine.

Dansyl Chloride Derivatization Protocol (for HPLC analysis)

This protocol is adapted from a method for the analysis of amino acids in biological samples.[12]

Reagents:

  • 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl chloride in acetonitrile

  • 10% (v/v) Ammonium hydroxide in water (to quench the reaction)

  • Amino acid standards or hydrolyzed protein sample

Procedure:

  • To 50 µL of the amino acid sample or standard in a microcentrifuge tube, add 50 µL of the sodium carbonate/bicarbonate buffer.

  • Add 100 µL of the Dansyl chloride solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at room temperature for 60 minutes in the dark.[12]

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide and vortexing.[12]

  • The sample is now ready for analysis by reverse-phase HPLC with fluorescence or UV detection.

Fluorescamine Derivatization Protocol

This protocol is a general procedure for the fluorometric assay of amino acids.[11]

Reagents:

  • 0.1 M Borate buffer (pH 9.0)

  • Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)[9]

  • Amino acid standards or sample

Procedure:

  • To 1.0 mL of the amino acid sample or standard dissolved in the borate buffer, add the solution while vortexing.

  • Rapidly add 125 µL of the fluorescamine solution.[11]

  • Continue vortexing for a few seconds.

  • The reaction is immediate, and the fluorescence can be measured directly using a spectrofluorometer with excitation at approximately 390 nm and emission at 475 nm.[11]

Signaling Pathways and Experimental Workflow

Visualizing the chemical reactions and the overall analytical process can aid in understanding the methodologies.

Chemical Reactions

dansyl_reaction dansyl_cl Dansyl Chloride dansylated_aa Dansylated Amino Acid (Fluorescent) dansyl_cl->dansylated_aa pH 9-10 amino_acid Amino Acid (Primary or Secondary Amine) amino_acid->dansylated_aa hcl HCl

Caption: Reaction of Dansyl Chloride with an amino acid.

fluorescamine_reaction fluorescamine Fluorescamine (Non-fluorescent) fluorophore Fluorophore (Fluorescent) fluorescamine->fluorophore pH 8-9, Room Temp h2o H₂O primary_amine Amino Acid (Primary Amine) primary_amine->fluorophore

Caption: Reaction of Fluorescamine with a primary amine.

General Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein Hydrolysis Protein Hydrolysis Add Derivatizing Agent Add Derivatizing Agent Protein Hydrolysis->Add Derivatizing Agent Standard Preparation Standard Preparation Standard Preparation->Add Derivatizing Agent Incubation Incubation Add Derivatizing Agent->Incubation Quench Reaction (if applicable) Quench Reaction (if applicable) Incubation->Quench Reaction (if applicable) HPLC/UPLC Separation HPLC/UPLC Separation Quench Reaction (if applicable)->HPLC/UPLC Separation Fluorescence/UV Detection Fluorescence/UV Detection HPLC/UPLC Separation->Fluorescence/UV Detection Data Analysis Data Analysis Fluorescence/UV Detection->Data Analysis

Caption: General workflow for amino acid analysis.

Concluding Remarks

The choice between Dansyl Chloride and Fluorescamine hinges on the specific requirements of the amino acid analysis.

Choose Dansyl Chloride when:

  • A comprehensive amino acid profile, including secondary amines like proline, is required.

  • High sensitivity in the femtomole range is necessary.

  • The analytical setup allows for a longer derivatization time at elevated temperatures.

Choose Fluorescamine when:

  • Rapid analysis is a priority.

  • Only primary amines are of interest, or the absence of a signal for secondary amines is analytically useful.

  • The experimental conditions favor a room temperature reaction.

Both reagents are powerful tools for the fluorescent labeling of amino acids. By understanding their respective chemistries, performance characteristics, and procedural requirements, researchers can confidently select the optimal derivatization strategy for their analytical needs.

References

A Head-to-Head Comparison of Dansyl-Proline and Edman Degradation for Protein Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, determining the precise amino acid sequence is a foundational step. Two established methods for N-terminal protein sequencing are the Dansyl-Proline (more commonly known as the Dansyl-Edman) method and the more widely recognized Edman degradation. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the appropriate technique for specific research needs.

Quantitative Performance Comparison

The choice between the Dansyl-Edman method and automated Edman degradation often hinges on factors like sensitivity, sample amount, and desired throughput. The following table summarizes the key quantitative performance metrics for each technique.

FeatureDansyl-Edman MethodAutomated Edman Degradation
Principle Manual sequential degradation with fluorescent labeling of the N-terminal amino acid of the remaining peptide for identification.Automated sequential degradation with direct identification of the cleaved phenylthiohydantoin (PTH)-amino acid.
Sensitivity High (in the low picomole to nanomole range); approximately 100 times more sensitive than PTH-amino acid identification.[1]Standard (typically 10-50 picomoles); can reach low picomole levels (2-5 pmol) with modern instruments.[2][3][4]
Sample Amount Required 1-10 nanomoles10-100 picomoles[3][5]
Cycle Time Variable (manual process); can be several hours per cycle.Approximately 45-60 minutes per cycle.[5][6]
Efficiency per Cycle User-dependent; generally lower and more variable than automated methods.High (around 98%).[5]
Maximum Sequence Length Practically limited to shorter peptides (typically less than 30 residues) due to manual nature and sample loss at each cycle.[5]Routinely 30-50 amino acids.[6][7]
Throughput Low; manual process is labor-intensive.[5]High; automated systems can run multiple cycles and samples continuously.
Identification Method Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of dansylated amino acids.HPLC analysis of PTH-amino acids.

Experimental Protocols

Dansyl-Edman Method: A Manual Approach for High Sensitivity

The Dansyl-Edman method is a powerful, albeit manual, technique that leverages the high fluorescence of dansyl chloride for sensitive detection of N-terminal amino acids.

Materials:

  • Peptide sample (1-10 nmol)

  • Phenyl isothiocyanate (PITC)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Heptane

  • Ethyl acetate

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate

  • Hydrochloric acid (6M)

  • Thin-layer chromatography (TLC) plates (polyamide)

  • Fluorescent standards of dansyl-amino acids

Procedure:

  • Coupling: Dissolve the peptide in a 50% aqueous pyridine solution. Add PITC and incubate at 45°C for 1.5 hours to form the phenylthiocarbamoyl (PTC)-peptide. Dry the sample under vacuum.

  • Cleavage: Add anhydrous TFA to the dried PTC-peptide. Incubate at 45°C for 30 minutes. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact. Dry the sample under a stream of nitrogen.

  • Extraction: Add a mixture of heptane and ethyl acetate to the dried sample to extract the ATZ-amino acid derivative. The remaining peptide forms a pellet. Carefully remove the supernatant.

  • Aliquoting for Dansylation: Take a small aliquot (e.g., 5-10%) of the remaining peptide solution for N-terminal analysis.

  • Dansylation: To the aliquot, add a sodium bicarbonate solution to adjust the pH to ~8.5. Add a solution of dansyl chloride in acetone and incubate in the dark at 37°C for 1 hour.

  • Hydrolysis: After dansylation, dry the sample and add 6M HCl. Hydrolyze at 105°C for 12-16 hours to break all peptide bonds, leaving the acid-stable dansylated N-terminal amino acid.

  • Identification: Dry the hydrolyzed sample and redissolve in a small volume of acetone/acetic acid. Spot the sample on a polyamide TLC plate alongside fluorescent dansyl-amino acid standards. Develop the chromatogram in appropriate solvents and identify the unknown dansylated amino acid by comparing its position with the standards under UV light.

  • Repeat: The remaining peptide from step 3 is subjected to the next cycle of coupling, cleavage, and extraction.

Automated Edman Degradation: The Standard for Routine Sequencing

Modern protein sequencers automate the repetitive steps of Edman degradation, providing reliable and efficient sequencing of peptides and proteins.

Materials:

  • Purified peptide or protein sample (10-100 pmol) loaded onto a PVDF membrane or a glass fiber disk.

  • Automated protein sequencer reagents (PITC, TFA, ethyl acetate, acetonitrile, etc.)

  • PTH-amino acid standards.

Procedure:

  • Sample Preparation: The purified protein or peptide is loaded onto a sample support (e.g., PVDF membrane) and placed into the reaction cartridge of the automated sequencer.

  • Automated Sequencing Cycles: The instrument performs a series of pre-programmed cycles, each consisting of the following steps:

    • Coupling: The N-terminal amino group of the immobilized peptide is reacted with PITC under basic conditions to form the PTC-peptide.

    • Washing: Excess reagents and by-products are washed away with appropriate solvents.

    • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using anhydrous TFA, forming the ATZ-amino acid derivative.

    • Extraction: The ATZ-amino acid is selectively extracted with a solvent (e.g., ethyl acetate) and delivered to a conversion flask.

  • Conversion: In the conversion flask, the unstable ATZ-amino acid is converted to the more stable PTH-amino acid derivative by the addition of aqueous acid.

  • Identification: The PTH-amino acid is automatically injected into an integrated HPLC system. It is identified by its retention time compared to a chromatogram of known PTH-amino acid standards.

  • Continuation: The shortened peptide remaining in the reaction cartridge is automatically subjected to the next cycle of degradation. The process is repeated for a pre-determined number of cycles.

Visualizing the Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline their respective experimental workflows.

Dansyl_Edman_Workflow cluster_peptide cluster_cycle Edman Cycle cluster_identification Identification peptide Peptide (n residues) coupling Coupling (PITC) peptide->coupling cleavage Cleavage (TFA) coupling->cleavage extraction Extraction cleavage->extraction peptide_n1 Peptide (n-1 residues) extraction->peptide_n1 Remaining Peptide aliquot Take Aliquot of Peptide (n-1) extraction->aliquot ATZ-amino acid (discarded) peptide_n1->coupling Next Cycle dansylation Dansylation aliquot->dansylation hydrolysis Hydrolysis dansylation->hydrolysis tlc TLC/HPLC Analysis hydrolysis->tlc

Caption: Workflow of the Dansyl-Edman method for protein sequencing.

Edman_Degradation_Workflow cluster_peptide cluster_cycle Automated Edman Cycle cluster_identification Identification peptide Peptide (n residues) coupling Coupling (PITC) peptide->coupling cleavage Cleavage (TFA) coupling->cleavage extraction Extraction of ATZ-amino acid cleavage->extraction peptide_n1 Peptide (n-1 residues) extraction->peptide_n1 Remaining Peptide conversion Conversion to PTH-amino acid extraction->conversion peptide_n1->coupling Next Cycle hplc HPLC Analysis conversion->hplc

Caption: Workflow of automated Edman degradation for protein sequencing.

Conclusion

Both the Dansyl-Edman method and automated Edman degradation are valuable tools for N-terminal protein sequencing, each with distinct advantages. The Dansyl-Edman method, while manual and labor-intensive, offers superior sensitivity, making it suitable for precious or low-abundance samples where automation is not feasible. In contrast, automated Edman degradation provides a high-throughput, standardized, and efficient workflow ideal for routine sequencing of multiple samples. The choice between these methods will ultimately depend on the specific requirements of the research project, including sample availability, desired throughput, and the level of sensitivity needed.

References

The Dansyl-Proline Advantage: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of molecular biology and drug development, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, Dansyl-proline has carved out a significant niche. This guide provides a comprehensive comparison of this compound with other common fluorescent probes, highlighting its distinct advantages for researchers, scientists, and drug development professionals.

Key Advantages of this compound

This compound, a derivative of the amino acid proline and the fluorescent dansyl group, offers a unique combination of properties that make it a superior choice for a variety of applications. Its primary advantages lie in its pronounced sensitivity to the local environment, its relatively small size, and the simplicity of its use in labeling procedures.

One of the most significant features of this compound is its solvatochromism , the change in its fluorescence properties in response to the polarity of the surrounding solvent. This characteristic is particularly valuable for studying protein conformation changes, ligand binding, and membrane dynamics. As this compound moves from a polar aqueous environment to a nonpolar hydrophobic pocket of a protein, its fluorescence intensity can increase, and its emission maximum can shift, providing a clear signal of the binding event.

Compared to other popular fluorescent probes, this compound offers a less cumbersome labeling process. For instance, while fluorescein-based dyes may offer higher intrinsic brightness, their labeling procedures can be more complex and may interfere with the biological activity of the labeled molecule. In a comparative study on labeling DNA, Dansyl chloride, a precursor to this compound, was found to have a more straightforward labeling protocol than fluorescein-isothiocyanate (FITC), even though FITC provided a higher signal-to-noise ratio.[1]

Furthermore, the relatively small size of the dansyl group is a significant asset. Larger fluorophores can sometimes perturb the structure and function of the biomolecules to which they are attached. The compact nature of the dansyl moiety minimizes such interference, ensuring that the observed fluorescence changes are more likely to reflect the true biological event rather than an artifact of the label itself.

Performance Comparison of Fluorescent Probes

To provide a clearer picture of this compound's performance relative to other commonly used fluorescent probes, the following table summarizes key photophysical properties. It is important to note that these values are compiled from various sources and may have been measured under different experimental conditions. Therefore, this table should be used as a general guide rather than for direct quantitative comparison.

Fluorescent ProbeTypical Excitation (nm)Typical Emission (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Key AdvantagesCommon Alternatives
This compound ~340~520 (environment-dependent)Variable (increases in nonpolar environments)Variable (increases in nonpolar environments)High environmental sensitivity, small size, simple labelingProdan, NBD
Fluorescein (FITC) ~495~525~0.93 (in 0.1 M NaOH)~4.1High quantum yield, brightRhodamine, Alexa Fluor 488
Rhodamine B ~555~580~0.31 (in ethanol)~1.7Photostable, less pH-sensitive than fluoresceinTexas Red, Cy3, Cy5
NBD ~465~535Variable (environment-dependent)VariableSmall size, environmentally sensitiveDansyl, Prodan
Prodan ~360~440-530 (environment-dependent)Variable (highly solvatochromic)VariableLarge Stokes shift, highly sensitive to polarityDansyl, NBD

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving this compound.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a this compound conjugate by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound conjugate solution of unknown quantum yield

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent used to dissolve the sample and standard

Procedure:

  • Prepare a series of dilute solutions of both the this compound conjugate and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the this compound conjugate and the standard.

  • Determine the slope of the linear fit for each plot.

  • Calculate the quantum yield of the this compound conjugate using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield and η is the refractive index of the solvent.

Protocol 2: Monitoring Protein-Ligand Binding using this compound Fluorescence

This protocol outlines a method to monitor the binding of a ligand to a protein using a this compound labeled ligand.

Materials:

  • Spectrofluorometer with temperature control

  • This compound labeled ligand

  • Protein of interest

  • Binding buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare a stock solution of the this compound labeled ligand and the protein in the binding buffer.

  • In a fluorescence cuvette, add a fixed concentration of the this compound labeled ligand.

  • Record the fluorescence emission spectrum of the ligand alone.

  • Titrate the protein solution into the cuvette in small increments.

  • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Monitor the change in fluorescence intensity and/or the shift in the emission maximum.

  • Plot the change in fluorescence as a function of the protein concentration.

  • The resulting binding curve can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Visualizing the Concepts

To further illustrate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_sample Prepare this compound conjugate solution abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Quantum Yield Standard solution prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Figure 1. Experimental workflow for determining the fluorescence quantum yield of a this compound conjugate.

signaling_pathway dansyl_free This compound Ligand (in aqueous buffer) complex Protein-Ligand Complex dansyl_free->complex Binds to low_fluor Low Fluorescence (Polar Environment) dansyl_free->low_fluor Emits weak fluorescence protein Target Protein (with hydrophobic pocket) protein->complex high_fluor High Fluorescence (Nonpolar Environment) complex->high_fluor Fluorescence increases and shifts

Figure 2. Signaling pathway illustrating the fluorescence change of this compound upon binding to a protein.

References

Unveiling the Cross-Reactivity Profile of Dansyl-proline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of Dansyl-proline with various functional groups, a critical consideration for researchers, scientists, and drug development professionals employing this versatile fluorescent probe. By understanding its potential off-target interactions, users can ensure data integrity and minimize experimental artifacts. This document summarizes available experimental data, details relevant analytical protocols, and presents visual workflows to facilitate a deeper understanding of this compound's binding characteristics.

Executive Summary

This compound, a fluorescent derivative of the amino acid proline, is widely utilized in biochemical assays to probe ligand-binding sites and determine binding affinities. Its utility is primarily derived from the environmentally sensitive fluorescence of the dansyl group. While its interaction with specific targets is often well-characterized, a comprehensive understanding of its cross-reactivity with other functional groups is essential for accurate data interpretation. This guide explores the known interactions of the dansyl moiety with various chemical functionalities, providing a framework for assessing potential non-specific binding.

Data on Cross-Reactivity of the Dansyl Group

While specific quantitative data for the cross-reactivity of the entire this compound molecule is limited, extensive research on Dansyl chloride, the reactive component of this compound, provides significant insights into the potential for off-target interactions. The reactivity of the dansyl group is the primary determinant of its cross-reactivity. The following table summarizes the known reactivity of the dansyl group with various functional groups, based on studies of Dansyl chloride. This information serves as a valuable indicator of potential cross-reactivity for this compound. It is important to note that the proline moiety may introduce steric hindrance that could modulate this inherent reactivity.

Functional GroupRepresentative Amino Acid/MoleculeReactivity with Dansyl GroupMethod of InteractionKey Considerations
Primary Amine Lysine, N-terminus of peptidesHigh Covalent bond formation (Sulfonamide)Reaction is pH-dependent and favors the unprotonated amine.[1]
Secondary Amine ProlineHigh Covalent bond formation (Sulfonamide)The foundational reaction for creating this compound.
Phenolic Hydroxyl TyrosineModerate Covalent bond formation (Sulfonate ester)Reactivity is generally lower than with primary amines.[1]
Aliphatic Hydroxyl Serine, Threonine, EthanolLow to Moderate Covalent bond formation (Sulfonate ester)Reaction is possible but typically requires more forcing conditions.
Carboxylic Acid Aspartic Acid, Glutamic Acid, Benzoic AcidLow to Moderate Covalent bond formation (Mixed anhydride)Reactivity is generally low and may require activation.
Thiol CysteineLow Potential for disulfide exchange or other reactionsGenerally considered less reactive towards dansyl chloride compared to amines.
Imidazole HistidineLow Potential for reaction with the ring nitrogenReactivity is pH-dependent.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, several biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay

This technique is highly suitable for measuring the binding of a small fluorescent molecule like this compound to a larger macromolecule.

Principle: When this compound binds to a larger molecule, its tumbling rate in solution decreases, leading to an increase in the polarization of its emitted fluorescence.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of the test molecules containing the functional groups of interest in the same buffer.

  • Assay Setup:

    • In a black, low-binding 96-well plate, add a fixed concentration of this compound to each well. A typical starting concentration is in the low nanomolar range.

    • Add increasing concentrations of the test molecule to the wells.

    • Include control wells with this compound only (for baseline polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., ~340 nm) and emission (e.g., ~520 nm) filters and polarizers.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the test molecule concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd), which quantifies the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: The binding of this compound to a target molecule will either release or absorb heat, which is detected by the ITC instrument.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the test molecule in a suitable buffer and place it in the ITC sample cell.

    • Prepare a more concentrated solution of this compound in the same buffer and load it into the injection syringe. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the sample cell containing the test molecule.

  • Data Acquisition:

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of this compound to the test molecule.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Principle: The binding of this compound (the analyte) to a test molecule immobilized on a sensor chip surface causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Experimental Protocol:

  • Ligand Immobilization:

    • The test molecule (the ligand) containing the functional group of interest is immobilized on a suitable sensor chip (e.g., via amine coupling to a CM5 chip).

  • Analyte Injection:

    • A solution of this compound (the analyte) at various concentrations is flowed over the sensor chip surface.

    • A reference flow cell with an immobilized control molecule or a deactivated surface is used to subtract non-specific binding effects.

  • Data Acquisition:

    • The change in the SPR signal (measured in response units, RU) is monitored in real-time during the association and dissociation phases.

  • Data Analysis:

    • The resulting sensorgrams are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the logical flow of each technique.

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare this compound & Test Molecules assay_setup Mix in 96-well Plate reagent_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Plot & Fit Data to Determine Kd measurement->data_analysis

Fluorescence Polarization (FP) Assay Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sample_prep Prepare Samples in Identical Buffer load_samples Load Samples into ITC sample_prep->load_samples titration Perform Sequential Injections load_samples->titration data_acq Measure Heat Change titration->data_acq data_analysis Plot & Fit Isotherm for Kd, ΔH, ΔS data_acq->data_analysis

Isothermal Titration Calorimetry (ITC) Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis immobilization Immobilize Ligand on Sensor Chip injection Inject this compound (Analyte) immobilization->injection data_acq Monitor SPR Signal in Real-Time injection->data_acq data_analysis Fit Sensorgrams for ka, kd, Kd data_acq->data_analysis

Surface Plasmon Resonance (SPR) Workflow

Conclusion

The dansyl group of this compound possesses inherent reactivity towards a range of functional groups beyond primary and secondary amines, including hydroxyl and carboxylic acid moieties. This suggests a potential for cross-reactivity that researchers must consider. While comprehensive quantitative data for this compound itself is not extensively available, the provided information on the reactivity of the dansyl group serves as a critical starting point for assessing potential off-target interactions. The detailed experimental protocols for Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance offer robust methodologies for quantitatively determining the cross-reactivity of this compound with any molecule of interest. By employing these techniques, researchers can build a more complete picture of this compound's binding profile, leading to more accurate and reliable experimental outcomes.

References

A Comparative Guide to N-Terminal Labeling Reagents: Alternatives to Dansyl-Proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and sensitive methods for N-terminal labeling of proteins and peptides, this guide offers a comprehensive comparison of popular alternatives to the traditional Dansyl-proline. This document provides an objective analysis of various reagents, supported by experimental data, detailed protocols, and visualizations of the underlying chemical principles to aid in the selection of the most suitable labeling strategy for your research needs.

Overview of N-Terminal Labeling

N-terminal labeling is a critical technique in proteomics and protein chemistry, enabling protein identification, quantification, and structural analysis. The choice of labeling reagent significantly impacts the sensitivity, specificity, and efficiency of these applications. While Dansyl chloride, a precursor to this compound, has been a long-standing tool for this purpose due to its fluorescent properties, a variety of modern reagents offer enhanced performance characteristics. This guide explores the key features of prominent alternatives, including their reaction chemistry, performance metrics, and experimental considerations.

Comparative Performance of N-Terminal Labeling Reagents

The selection of an appropriate N-terminal labeling reagent is contingent on the specific experimental requirements, such as the desired level of sensitivity, the nature of the protein or peptide sample, and the available detection instrumentation. The following table summarizes the key quantitative performance parameters of Dansyl chloride and its alternatives.

ReagentExcitation (nm)Emission (nm)Detection LimitOptimal pHKey AdvantagesLimitations
Dansyl Chloride ~335~520Picomole9.5 - 10.5Well-established, cost-effective.Lower sensitivity compared to newer dyes, potential for side reactions.[1]
ATTO-TAG™ CBQCA ~450~550Attomole8.5 - 9.5High sensitivity, low background fluorescence.[2][3]Requires a cyanide or mandelonitrile co-reagent.[3]
ATTO-TAG™ FQ ~480~590Attomole8.5 - 9.3Similar to CBQCA with different spectral properties.[2][3]Requires a cyanide or mandelonitrile co-reagent.[3]
Fluorescamine ~390~475Picomole8.0 - 9.0Very fast reaction, reagent is non-fluorescent.Label stability can be an issue, requires organic solvent.
o-Phthalaldehyde (OPA) ~340~455Nanomole to Picomole9.0 - 11.5Rapid reaction, good for automated analysis.[4][5]Requires a thiol co-reagent, fluorescent product can be unstable.[5]
N-Hydroxysuccinimide (NHS) Esters Varies with dyeVaries with dyeVaries with dye7.2 - 8.5Wide variety of fluorophores available, stable amide bond formed.Can also label lysine residues, selectivity is pH-dependent.
Dimethyl Labeling N/A (MS-based)N/A (MS-based)0.1 pmol (BSA)~6.0Cost-effective, simple reagents, good for quantitative proteomics.Labels both N-terminus and lysine residues.
TMPP N/A (MS-based)N/A (MS-based)3 pmol (BSA)~8.2Introduces a permanent positive charge, improving MS detection.Can also label lysine and tyrosine residues.
Ninhydrin N/A (Colorimetric)N/A (Colorimetric)Nanomole~5.5Simple colorimetric detection, well-established method.Lower sensitivity, requires heating.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable N-terminal labeling. Below are representative protocols for the discussed labeling reagents.

Dansyl Chloride Labeling
  • Dissolve the peptide or protein in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

  • Prepare a fresh solution of Dansyl chloride in a minimal amount of an organic solvent like acetone or acetonitrile.

  • Add the Dansyl chloride solution to the protein solution in a molar excess (typically 2-5 fold).

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 37°C for 30-60 minutes.

  • Stop the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to quench the excess Dansyl chloride.

  • For N-terminal amino acid identification, hydrolyze the protein using 6N HCl at 110°C for 16-24 hours.

  • Analyze the resulting dansylated amino acids by chromatography (e.g., HPLC or TLC).

ATTO-TAG™ CBQCA/FQ Labeling
  • Prepare a 10 mM stock solution of ATTO-TAG™ CBQCA or FQ reagent in DMSO or methanol, respectively.[2]

  • Prepare a 20 mM working solution of potassium cyanide (KCN) or mandelonitrile. Caution: KCN is highly toxic. [3]

  • Mix the amino acid or peptide sample (at a concentration of 10⁻⁴ to 10⁻⁶ M) with the KCN/mandelonitrile working solution and the ATTO-TAG™ reagent solution.[3] A six-fold molar excess of the labeling reagent and a five-fold molar excess of cyanide is recommended for complete derivatization.[2][3]

  • Allow the reaction to proceed at room temperature for at least one hour.[3]

  • The labeled sample can then be analyzed by capillary electrophoresis or HPLC with fluorescence detection.

Fluorescamine Labeling
  • Dissolve the protein or peptide sample in a borate buffer (e.g., 0.2 M, pH 8.5).

  • Prepare a fresh solution of fluorescamine in an organic solvent such as acetone or DMSO (e.g., 1.5 mg/mL).

  • Rapidly add the fluorescamine solution to the protein solution while vortexing. The reaction is almost instantaneous.

  • Measure the fluorescence immediately at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

o-Phthalaldehyde (OPA) Labeling
  • Prepare the OPA reagent by dissolving OPA in a suitable buffer (e.g., borate buffer, pH 9.5) and adding a thiol, such as 2-mercaptoethanol or N-acetyl-L-cysteine.

  • Mix the protein or peptide sample with the OPA reagent.

  • The reaction proceeds rapidly at room temperature, typically within a minute.

  • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm. The fluorescent product is not very stable, so measurements should be taken promptly.[5]

N-Hydroxysuccinimide (NHS) Ester Labeling
  • Dissolve the protein or peptide in a suitable buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 7.2-8.5.

  • Prepare a fresh stock solution of the NHS ester-activated fluorescent dye in an organic solvent like DMSO or DMF.

  • Add the NHS ester solution to the protein solution at a specific molar ratio to control the degree of labeling.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the unreacted label by dialysis or gel filtration.

Reductive Dimethyl Labeling
  • Dissolve the protein or peptide sample in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH ~8.5).

  • Add formaldehyde (for light labeling) or deuterated formaldehyde (for heavy labeling).

  • Add a reducing agent, typically sodium cyanoborohydride.

  • Incubate the reaction at room temperature for about 1 hour.

  • Quench the reaction by adding an amine-containing buffer like Tris or by acidification.

  • The labeled samples can then be combined and analyzed by mass spectrometry.

TMPP Labeling
  • Proteins are typically separated by SDS-PAGE first.

  • The protein band of interest is excised from the gel.

  • The gel piece is dehydrated with acetonitrile (ACN).

  • A solution of TMPP in ACN is added to the dried gel piece, followed by a buffer such as 100 mM HEPES. The reaction is incubated overnight.

  • The labeled protein is then subjected to in-gel digestion with an enzyme like trypsin.

  • The resulting peptides are extracted and analyzed by LC-MS/MS.

Ninhydrin Assay
  • Prepare a 2% ninhydrin solution in ethanol or acetone.

  • Add a few drops of the ninhydrin solution to the sample solution.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • A purple color (Ruhemann's purple) indicates the presence of primary amines. Proline and hydroxyproline will yield a yellow color.

  • The absorbance can be measured at 570 nm.

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental steps can aid in understanding and optimizing the labeling process.

Chemical Reaction Mechanisms

The following diagrams illustrate the chemical reactions involved in N-terminal labeling with various reagents.

Dansyl_Chloride_Reaction Protein Protein-NH2 (N-terminus) Intermediate Sulfonamide Adduct Intermediate Protein->Intermediate + Dansyl-Cl DansylCl Dansyl Chloride DansylCl->Intermediate LabeledProtein Dansylated Protein (Fluorescent) Intermediate->LabeledProtein - HCl HCl HCl

Figure 1. Dansyl Chloride Reaction Mechanism.

ATTO_TAG_CBQCA_Reaction Protein Protein-NH2 (N-terminus) Intermediate Cyanoisoindole Intermediate Protein->Intermediate + CBQCA + CN- CBQCA ATTO-TAG CBQCA CBQCA->Intermediate CN CN- CN->Intermediate LabeledProtein Labeled Protein (Highly Fluorescent) Intermediate->LabeledProtein Fluorescamine_Reaction Protein Protein-NH2 (N-terminus) LabeledProtein Fluorescent Pyrrolinone Product Protein->LabeledProtein + Fluorescamine Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->LabeledProtein H2O H2O LabeledProtein->H2O - H2O OPA_Reaction Protein Protein-NH2 (N-terminus) LabeledProtein Fluorescent Isoindole Product Protein->LabeledProtein + OPA + Thiol OPA o-Phthalaldehyde OPA->LabeledProtein Thiol Thiol (R-SH) Thiol->LabeledProtein NHS_Ester_Reaction Protein Protein-NH2 (N-terminus) LabeledProtein Labeled Protein (Stable Amide Bond) Protein->LabeledProtein + Dye-NHS Ester NHS_Ester Dye-NHS Ester NHS_Ester->LabeledProtein NHS N-Hydroxysuccinimide LabeledProtein->NHS - NHS Dimethyl_Labeling_Reaction Protein Protein-NH2 (N-terminus) SchiffBase Schiff Base Intermediate Protein->SchiffBase + CH2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->SchiffBase Reducer Reducing Agent (e.g., NaBH3CN) LabeledProtein Dimethylated Protein Reducer->LabeledProtein SchiffBase->LabeledProtein + CH2O + Reducer NTerminal_Labeling_Workflow start Start prep Sample Preparation (Protein/Peptide Solution) start->prep labeling N-Terminal Labeling (Add Reagent) prep->labeling incubation Incubation labeling->incubation quench Quench Reaction (Optional) incubation->quench purification Purification (Remove Excess Reagent) quench->purification analysis Analysis (Fluorescence/MS) purification->analysis end End analysis->end NTerminal_Identification_Workflow start Start labeling N-Terminal Labeling start->labeling hydrolysis Acid Hydrolysis labeling->hydrolysis separation Chromatographic Separation (HPLC/TLC) hydrolysis->separation detection Detection of Labeled Amino Acid separation->detection end End detection->end

References

A Comparative Analysis of Dansyl-proline and Other Leading Fluorophores for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity, accuracy, and overall success of fluorescence-based assays. This guide provides a detailed comparison of the performance of Dansyl-proline against other widely used fluorophores, supported by key photophysical data and standardized experimental protocols.

This compound is a derivative of the environmentally sensitive dansyl fluorophore, known for its significant change in fluorescence properties based on the polarity of its local environment. This characteristic makes it a powerful tool for studying molecular interactions, conformational changes in proteins, and for developing "turn-on" fluorescent probes.

Quantitative Comparison of Fluorophore Properties

The sensitivity of a fluorophore is a function of several key photophysical parameters. The molar extinction coefficient dictates how efficiently the molecule absorbs light, while the quantum yield determines the efficiency of converting absorbed light into emitted fluorescence. The fluorescence lifetime, the average time the molecule spends in the excited state, is also a crucial parameter for advanced fluorescence applications.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
This compound ~340~525~4,3000.1 - 0.7 (solvent dependent)10 - 20
Fluorescein (FITC) ~494~518~75,000~0.92~4.1
Rhodamine B ~554~577~110,000~0.31~1.7
Alexa Fluor 488 ~495~519~71,000~0.92~4.1
Cy3 ~550~570~150,000~0.15~0.2
Cy5 ~649~670~250,000~0.27~1.0

Note: Values can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

To ensure a fair and accurate comparison of fluorophore sensitivity, standardized experimental protocols are essential. Below are methodologies for determining and comparing the key performance indicators of fluorophores.

Protocol for Determining Molar Extinction Coefficient and Quantum Yield

1. Molar Extinction Coefficient Determination: a. Prepare a stock solution of the fluorophore in a suitable solvent (e.g., ethanol or DMSO). b. Create a series of dilutions of the stock solution. c. Measure the absorbance of each dilution at the fluorophore's maximum absorption wavelength using a UV-Vis spectrophotometer. d. Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).

2. Relative Quantum Yield Determination: a. Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample fluorophore. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard. b. Prepare solutions of both the reference and sample fluorophores with low absorbance (< 0.1) at the excitation wavelength to avoid inner filter effects. c. Measure the fluorescence emission spectra of both the reference and the sample, exciting at the same wavelength. d. Calculate the integrated fluorescence intensity of the emission spectra for both the reference and the sample. e. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol for Measuring Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

a. Prepare a dilute solution of the fluorophore. b. Excite the sample with a pulsed light source (e.g., a picosecond laser). c. Detect the emitted photons using a high-speed detector. d. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each emitted photon. e. A histogram of these delay times is constructed, which represents the fluorescence decay curve. f. The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualizing Key Concepts and Workflows

Signaling Pathway: Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring distances on the nanometer scale, making it invaluable for studying molecular interactions. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor fluorophores.

FRET_Signaling_Pathway FRET Signaling Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground FRET (Non-radiative) Donor_Emission Donor Emission A_excited Excited State (S1) A_ground->A_excited A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission Excitation Excitation Light Excitation->D_ground Absorption

Caption: FRET mechanism illustrating energy transfer from an excited donor to an acceptor fluorophore.

Experimental Workflow: Fluorophore Sensitivity Comparison

A systematic workflow is crucial for the objective comparison of different fluorophores.

Experimental_Workflow Workflow for Fluorophore Sensitivity Comparison start Start: Select Fluorophores prep Prepare Equimolar Stock Solutions start->prep absorbance Measure Absorbance Spectra (Determine ε and λmax) prep->absorbance quantum_yield Measure Fluorescence Quantum Yield prep->quantum_yield lifetime Measure Fluorescence Lifetime prep->lifetime photostability Assess Photostability prep->photostability data_analysis Data Analysis and Comparison absorbance->data_analysis quantum_yield->data_analysis lifetime->data_analysis photostability->data_analysis end End: Select Optimal Fluorophore data_analysis->end

Caption: A streamlined workflow for the comparative analysis of fluorophore performance.

Logical Relationship: Environmental Sensitivity

This compound's fluorescence is highly dependent on its environment, a property that is less pronounced in other common fluorophores like the Alexa Fluor and Cy dyes.

Environmental_Sensitivity Environmental Sensitivity Comparison Fluorophore Fluorophore Type Dansyl This compound Fluorescein Fluorescein Rhodamine Rhodamine ModernDyes Alexa Fluor / Cy Dyes High High (Polarity, pH) Dansyl->High exhibits Moderate Moderate (pH) Fluorescein->Moderate exhibits Rhodamine->Moderate exhibits Low Low ModernDyes->Low exhibit Sensitivity Environmental Sensitivity

Caption: Logical diagram comparing the environmental sensitivity of different fluorophore classes.

Safety Operating Guide

Proper Disposal of Dansyl-proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Dansyl-proline, a fluorescent derivative of the amino acid proline commonly used in biochemical assays. Adherence to these procedures will minimize risks and promote a culture of safety within your research facility.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against accidental splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its physical state (solid or liquid) and the solvents used. Given that this compound is a stable solid with limited water solubility but is soluble in organic solvents like DMSO and DMF, a cautious approach to disposal is necessary.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for "Solid Chemical Waste."

    • Also, dispose of contaminated consumables such as pipette tips, weigh boats, and gloves in this container.

  • Liquid Waste:

    • Aqueous Solutions: While proline itself can sometimes be disposed of down the sanitary sewer, the addition of the dansyl group alters its properties. Therefore, aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not pour them down the drain.

    • Organic Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF, acetonitrile) must be collected in a separate, compatible container labeled "Halogenated" or "Non-Halogenated Organic Waste," depending on the solvent. Never mix incompatible waste streams.

2. Labeling of Waste Containers:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The solvent(s) and their approximate concentrations.

  • The date the waste was first added to the container.

  • The responsible individual and laboratory information.

3. Storage of Waste:

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from sources of ignition or extreme heat.

  • In a secondary containment bin to prevent spills.

4. Final Disposal:

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup and disposal.

Quantitative Data Summary

For quick reference, the following table summarizes the key properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₇H₂₀N₂O₄S
Molecular Weight 348.42 g/mol
Appearance Off-white to yellow powder
Solubility Limited in water; Soluble in DMSO, DMF
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Solid Chemical Waste' Container solid_waste->collect_solid aqueous_sol Aqueous Solution liquid_waste->aqueous_sol Aqueous organic_sol Organic Solution liquid_waste->organic_sol Organic collect_aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container aqueous_sol->collect_aqueous collect_organic Collect in Labeled 'Organic Hazardous Waste' Container organic_sol->collect_organic store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_aqueous->store_waste collect_organic->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By following these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

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